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  • Product: [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine

Executive Summary [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (Molecular Formula: C₁₀H₁₃F₂N) is a highly versatile fluorinated secondary amine building block widely utilized in the pharmaceutical and agrochemical indus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (Molecular Formula: C₁₀H₁₃F₂N) is a highly versatile fluorinated secondary amine building block widely utilized in the pharmaceutical and agrochemical industries. Structurally, it combines a 2,4-difluorophenyl moiety with a flexible propyl linker and a terminal methylamine. This specific structural triad provides an optimal balance of lipophilicity, metabolic stability, and basicity, making it an ideal precursor for central nervous system (CNS) active active pharmaceutical ingredients (APIs) and targeted kinase inhibitors.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic reactivity, and field-proven protocols for its synthesis and analytical validation.

Structural & Physicochemical Profiling

The physical and chemical behavior of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine is dictated by the interplay between its electron-withdrawing fluorines and its basic secondary amine [1].

Pharmacophoric Contributions
  • 2,4-Difluorophenyl Ring: The strategic placement of fluorine atoms at the ortho and para positions significantly enhances the metabolic stability of the molecule by blocking cytochrome P450 (CYP450)-mediated aromatic oxidation [3]. Furthermore, the highly electronegative fluorine atoms increase the overall lipophilicity (LogP) of the molecule, enhancing passive membrane permeability [3].

  • Propyl Linker: A three-carbon aliphatic chain provides necessary conformational flexibility, allowing downstream API derivatives to achieve optimal induced-fit binding within target protein pockets.

  • Secondary Methylamine: The terminal secondary amine serves as both a hydrogen-bond donor and acceptor. Based on the baseline basicity of aliphatic propylamines, the pKa of this amine is approximately 10.7 [2]. This high basicity ensures that the compound exists predominantly in its protonated (cationic) state at physiological pH, which is critical for target receptor binding and aqueous solubility in formulation.

Quantitative Physicochemical Data

The following table summarizes the core chemical and physical properties of the compound.

PropertyValue / DescriptionAnalytical Rationale
Molecular Formula C₁₀H₁₃F₂NDerived from structural composition [1].
Molecular Weight 185.21 g/mol Optimal low-MW building block for fragment-based design.
Exact Mass 185.1016 DaTarget m/z for High-Resolution Mass Spectrometry (HRMS) [1].
Predicted pKa ~10.71Derived from propylamine core; highly basic secondary amine [2].
Predicted LogP 2.2 – 2.5Enhanced lipophilicity due to the difluorophenyl system [3].
Physical State (Free Base) Colorless to pale yellow oilTypical for low-MW secondary aliphatic amines.
Physical State (HCl Salt) White crystalline solidPreferred state for long-term storage and oxidative stability.
Solubility (Free Base) DCM, EtOAc, THF, MeOHHighly soluble in standard organic synthesis solvents.

Mechanistic Reactivity & Chemical Properties

Understanding the causality behind the compound's reactivity is essential for successful downstream functionalization.

  • Nucleophilic Substitution & Amide Coupling: The secondary amine is a strong nucleophile. It readily undergoes SN​2 reactions with alkyl halides to form tertiary amines. Alternatively, it can be coupled with carboxylic acids using standard coupling reagents (e.g., HATU, EDC) to form stable tertiary amides.

  • Aromatic Stability: The 2,4-difluoro substitution renders the aromatic ring highly electron-deficient. This makes the ring highly resistant to Electrophilic Aromatic Substitution (EAS). However, under harsh basic conditions, the fluorine at the 4-position can become susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ), though this requires strong nucleophiles and elevated temperatures.

  • Salt Formation: Because the free base is an oil and susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates), it is standard practice to convert the compound into its hydrochloride (HCl) salt. The protonation of the nitrogen lone pair stabilizes the molecule and yields a highly crystalline, water-soluble powder.

Pharmacophore Molecule [3-(2,4-Difluoro-phenyl)- propyl]-methyl-amine Aromatic 2,4-Difluorophenyl Ring - High Lipophilicity - CYP450 Blockade Molecule->Aromatic Linker Propyl Chain - Conformational Flexibility - Optimal Spacer Molecule->Linker Amine Secondary Methylamine - pKa ~10.7 - Strong Nucleophile Molecule->Amine

Fig 1. Pharmacophoric deconstruction and physicochemical contributions of the structural motifs.

Experimental Workflows: Synthesis & Isolation

To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for synthesizing [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine via reductive amination.

Causality of Reagent Choice: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected as the reducing agent over Sodium borohydride ( NaBH4​ ). NaBH(OAc)3​ is a milder reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde into an alcohol.

Protocol 1: Synthesis via Reductive Amination

Step 1: Imine Formation

  • Charge a flame-dried round-bottom flask with 3-(2,4-difluorophenyl)propanal (1.0 equivalent) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cool the solution to 0 °C using an ice bath.

  • Add Methylamine solution (2.0 M in THF, 1.5 equivalents) dropwise over 10 minutes.

  • Add glacial acetic acid (0.1 equivalents) to catalyze iminium ion formation. Stir at 0 °C for 30 minutes.

Step 2: Selective Reduction

  • Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equivalents) portion-wise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under a nitrogen atmosphere.

Step 3: Workup and Extraction

  • Quench the reaction carefully with saturated aqueous NaHCO3​ until gas evolution ceases (pH ~8).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base as a pale yellow oil.

Step 4: Hydrochloride Salt Formation (Stabilization)

  • Dissolve the crude free base oil in a minimal amount of anhydrous Diethyl Ether ( Et2​O ).

  • Cool to 0 °C and add 4.0 M HCl in Dioxane (1.2 equivalents) dropwise. A white precipitate will form immediately.

  • Filter the precipitate, wash with cold Et2​O , and dry under high vacuum to afford the target compound as a white crystalline solid.

SynthWorkflow Step1 1. Iminium Formation Aldehyde + Methylamine (DCM, 0°C, AcOH cat.) Step2 2. Selective Reduction Addition of NaBH(OAc)3 (RT, 12h) Step1->Step2 Intermediate Iminium Step3 3. Quench & Extraction Sat. NaHCO3 quench, DCM extraction Step2->Step3 Free Base Oil Step4 4. Salt Precipitation HCl in Dioxane / Et2O (0°C) Step3->Step4 Purified Organic Layer Product Target Compound: Hydrochloride Salt (Solid) Step4->Product Crystallization & Filtration

Fig 2. Step-by-step synthetic workflow for reductive amination and salt isolation.

Analytical Characterization Protocol

To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Protocol 2: LC-MS and NMR Validation
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Expected Result: A single sharp peak in the UV chromatogram (254 nm). The positive electrospray ionization (ESI+) mass spectrum must show the [M+H]+ pseudo-molecular ion at m/z 186.1 [1].

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃):

      • δ 7.15 (m, 1H, Ar-H)

      • δ 6.80 (m, 2H, Ar-H)

      • δ 2.65 (t, 2H, Ar- CH2​ )

      • δ 2.58 (t, 2H, CH2​ -N)

      • δ 2.42 (s, 3H, N- CH3​ )

      • δ 1.80 (m, 2H, CH2​

        CH2​

        CH2​ )
    • ¹⁹F NMR (376 MHz, CDCl₃):

      • Expected to show two distinct multiplet signals around δ -112.0 and -115.0 ppm, corresponding to the magnetically inequivalent fluorine atoms at the 2- and 4-positions of the phenyl ring.

References

  • PubChemLite: C10H13F2N - Explore. Université du Luxembourg. Available at: [Link]

  • Propylamine | C3H9N | CID 7852. National Center for Biotechnology Information (PubChem). Available at:[Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central (PMC). Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine scaffold represents a significant pharmacophore in modern neuroscience drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine scaffold represents a significant pharmacophore in modern neuroscience drug discovery, primarily associated with the development of potent modulators of monoamine neurotransmission. Derivatives built upon this core structure have emerged as high-affinity dual inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This technical guide provides a comprehensive analysis of the mechanism of action for this class of compounds. We will delve into their primary molecular targets, the specific binding interactions that drive their inhibitory activity, the critical structure-activity relationships (SAR) that define their potency and selectivity, and the downstream neurobiological consequences of their action. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in-vitro and in-vivo characterization of these derivatives, offering a robust framework for their evaluation in a drug development context.

Introduction: A Privileged Scaffold for Monoamine Transporter Modulation

The regulation of synaptic concentrations of monoamine neurotransmitters—serotonin (5-HT) and norepinephrine (NE)—is a cornerstone of pharmacotherapy for major depressive disorder (MDD), anxiety disorders, and chronic pain conditions. The presynaptic serotonin (SERT) and norepinephrine (NET) transporters are key proteins that terminate neurotransmission by re-uptaking these monoamines from the synaptic cleft.[1] Inhibition of these transporters prolongs the residence time of 5-HT and NE in the synapse, thereby enhancing and prolonging their signaling.

The [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine scaffold has been identified as a "privileged structure" for targeting these transporters. Its structural features, particularly the difluorinated phenyl ring and the flexible propyl-methyl-amine chain, provide a favorable framework for potent and selective interaction with the monoamine transporters. A notable example from this chemical series is the compound 071031B, which has been characterized as a novel and balanced serotonin and norepinephrine reuptake inhibitor with potent antidepressant-like effects.[2] This guide will dissect the mechanistic underpinnings of this class of molecules, providing the technical depth required for their continued development and optimization.

Primary Mechanism of Action: Dual Inhibition of SERT and NET

The principal mechanism of action for [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine derivatives is the potent and often balanced inhibition of both SERT and NET.[2] This dual action is believed to offer a broader spectrum of therapeutic efficacy compared to selective serotonin reuptake inhibitors (SSRIs).[3]

Interaction with the Serotonin Transporter (SERT)

Derivatives of this class exhibit high-affinity binding to SERT, competitively inhibiting the reuptake of serotonin. This leads to an accumulation of 5-HT in the synaptic cleft, enhancing serotonergic neurotransmission. The interaction is thought to occur at the central substrate-binding site (S1) of the transporter.[4]

Interaction with the Norepinephrine Transporter (NET)

Concurrently, these compounds bind to NET, blocking the reuptake of norepinephrine. The resulting increase in synaptic NE levels potentiates noradrenergic signaling. This action is particularly relevant for symptoms of depression related to fatigue and lack of motivation, and it also plays a crucial role in the modulation of descending pain pathways.

The following diagram illustrates the primary mechanism of action at the synaptic level.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (5-HT, NE) 5HT_synapse 5-HT Vesicle->5HT_synapse Release NE_synapse NE Vesicle->NE_synapse Release SERT SERT NET NET Derivative [3-(2,4-Difluoro-phenyl)-propyl]- methyl-amine Derivative Derivative->SERT Inhibition Derivative->NET Inhibition 5HT_synapse->SERT Reuptake 5HT_Receptor 5-HT Receptor 5HT_synapse->5HT_Receptor NE_synapse->NET Reuptake NE_Receptor NE Receptor NE_synapse->NE_Receptor Signal Signal Transduction 5HT_Receptor->Signal NE_Receptor->Signal

Caption: Dual inhibition of SERT and NET by the derivative.

Molecular Interactions and Binding Site Analysis

While crystal structures of human SERT and NET with these specific derivatives are not yet available, insights can be gleaned from molecular modeling studies of related dual inhibitors like duloxetine and from mutational analyses of the transporters.[5]

The binding is believed to occur within the central S1 binding pocket of the transporters, which is located within the transmembrane domains.[4] Key interactions likely involve:

  • The Protonated Amine: The methyl-amine group, which is protonated at physiological pH, is crucial for high-affinity binding. It is thought to form a key salt bridge with a conserved aspartate residue (Asp98 in hSERT) in the S1 pocket.[1]

  • The 2,4-Difluorophenyl Ring: This moiety likely engages in hydrophobic and aromatic stacking interactions with phenylalanine and tyrosine residues within the binding pocket (e.g., Tyr95, Phe335 in hSERT).[6][7] The fluorine atoms can modulate the electronic properties of the ring and may form specific interactions, such as orthogonal multipolar interactions with backbone carbonyls, enhancing binding affinity and selectivity.[8][9]

  • The Propyl Linker: The three-carbon chain provides the necessary flexibility and spacing to optimally position the amine and the aromatic ring within the binding site of both transporters.

Structure-Activity Relationships (SAR)

The pharmacological profile of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine derivatives is highly sensitive to structural modifications. Key SAR insights include:

  • Aromatic Substitution: The presence and position of fluorine atoms on the phenyl ring are critical. The 2,4-difluoro pattern is often associated with high potency for both SERT and NET. Altering this substitution pattern can significantly impact affinity and the SERT/NET selectivity ratio.[10]

  • Alkyl Chain Length: The propyl linker appears to be optimal for dual inhibition. Shortening or lengthening this chain can decrease potency and alter selectivity.

  • Amine Substitution: The N-methyl group is generally preferred. Larger N-alkyl groups can reduce potency. The primary amine is also tolerated but may have a different selectivity profile.

Downstream Signaling and Neurobiological Consequences

The sustained increase in synaptic 5-HT and NE levels initiated by SERT and NET inhibition triggers a cascade of downstream neuroadaptive changes that are believed to underlie the therapeutic effects of these compounds. These changes occur over a period of weeks and involve alterations in gene expression and neuroplasticity.

A key pathway implicated is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.[2][11] Chronic administration of SNRIs has been shown to increase the expression of BDNF and its receptor, Tropomyosin receptor kinase B (TrkB).[12][13] Activation of the BDNF-TrkB pathway leads to the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in neuronal survival, synaptogenesis, and neurogenesis.[7][14][15]

The following diagram outlines this critical downstream signaling pathway.

Derivative [3-(2,4-Difluoro-phenyl)-propyl]- methyl-amine Derivative SERT_NET SERT/NET Inhibition Derivative->SERT_NET Monoamines ↑ Synaptic 5-HT & NE SERT_NET->Monoamines Receptor_Activation Postsynaptic Receptor Activation Monoamines->Receptor_Activation BDNF_TrkB ↑ BDNF-TrkB Signaling Receptor_Activation->BDNF_TrkB Chronic Effect CREB ↑ CREB Phosphorylation BDNF_TrkB->CREB Gene_Expression ↑ Expression of Neuroplasticity Genes CREB->Gene_Expression Therapeutic_Effects Therapeutic Effects (Antidepressant, Anxiolytic) Gene_Expression->Therapeutic_Effects

Caption: Downstream signaling cascade following SERT/NET inhibition.

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of novel [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine derivatives, a series of in-vitro and in-vivo assays are essential.

In-Vitro Characterization

This assay determines the binding affinity (Ki) of the test compound for SERT and NET.

Objective: To quantify the affinity of the derivative for human SERT and NET.

Materials:

  • Cell membranes from HEK293 cells stably expressing human SERT or NET.

  • Radioligands: [³H]Citalopram (for SERT) or [³H]Nisoxetine (for NET).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding inhibitors: Sertraline (for SERT) or Desipramine (for NET) at a high concentration (e.g., 10 µM).

  • Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific inhibitor, radioligand, and cell membranes.

    • Test Compound: Test compound dilution, radioligand, and cell membranes.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[10]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16][17]

This functional assay measures the potency (IC50) of the test compound to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).

Objective: To determine the functional inhibitory potency of the derivative on 5-HT and NE uptake.

Materials:

  • Freshly prepared rat brain synaptosomes (from cortex or striatum).

  • Radiolabeled neurotransmitters: [³H]5-HT or [³H]NE.

  • Test compound stock solution.

  • Uptake Buffer (e.g., Krebs-HEPES buffer).[8][18]

  • Selective inhibitors for defining non-specific uptake (e.g., 10 µM Sertraline for SERT, 10 µM Desipramine for NET).

  • 96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Prepare synaptosomes from rat brain tissue by homogenization and differential centrifugation.[19]

  • Pre-incubate the synaptosomes in uptake buffer with either vehicle or varying concentrations of the test compound for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter ([³H]5-HT or [³H]NE).

  • Incubate for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.

  • Terminate the uptake by rapid filtration through glass fiber filters.[2]

  • Wash the filters with ice-cold uptake buffer.

  • Quantify the radioactivity trapped in the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of specific uptake at each concentration of the test compound. Determine the IC50 value using non-linear regression.

The workflow for these in-vitro assays is depicted below.

cluster_0 In-Vitro Assay Workflow start Start: Novel Derivative binding_assay Protocol 1: Radioligand Binding Assay (hSERT/hNET Membranes) start->binding_assay uptake_assay Protocol 2: Synaptosomal Uptake Assay (Rat Brain Synaptosomes) start->uptake_assay ki_value Determine Affinity (Ki) binding_assay->ki_value ic50_value Determine Potency (IC50) uptake_assay->ic50_value end Characterized SERT/NET Inhibitor ki_value->end ic50_value->end

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Foundational

Preliminary Toxicity Profile of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine: A Preclinical Guide

Executive Summary The compound [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (Chemical Formula: C₁₀H₁₃F₂N; Molecular Weight: 185.21 g/mol ) belongs to the fluorinated phenylpropylamine class of small molecules[1]. Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (Chemical Formula: C₁₀H₁₃F₂N; Molecular Weight: 185.21 g/mol ) belongs to the fluorinated phenylpropylamine class of small molecules[1]. Structurally analogous to several established monoamine reuptake inhibitors and central nervous system (CNS) active agents, this compound presents a unique pharmacological and toxicological profile.

In drug development, the transition from a raw chemical entity to a viable lead candidate requires a rigorous, causality-driven understanding of its potential liabilities. This whitepaper provides an in-depth technical evaluation of the preliminary toxicity profile for [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine, focusing on the mechanistic implications of its fluorinated aromatic ring, its predicted ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities, and the self-validating experimental protocols required to empirically assess its safety.

Mechanistic Toxicology: The Role of Fluorination

The strategic installation of fluorine atoms into small molecules is a cornerstone of modern medicinal chemistry, fundamentally altering a drug's physicochemical and toxicological landscape[2]. In the case of[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine, the 2,4-difluoro substitution on the phenyl ring serves several mechanistic purposes:

  • Metabolic Shielding: The highly electronegative fluorine atoms block cytochrome P450 (CYP450)-mediated aromatic hydroxylation at the ortho and para positions. While this increases the metabolic half-life of the compound, it forces metabolic clearance through alternative, potentially toxigenic pathways, such as N-demethylation or oxidative deamination of the propyl chain[3][4].

  • Increased Lipophilicity: The C–F bond is highly lipophilic, enhancing the compound's ability to cross the blood-brain barrier (BBB)[4]. However, this increased lipophilicity directly correlates with a higher risk of promiscuous off-target binding.

  • hERG Liability: Lipophilic, basic amines are notorious for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of this channel delays cardiac repolarization, leading to Long QT syndrome and potentially fatal torsade de pointes arrhythmias[5].

G Cmpd [3-(2,4-Difluoro-phenyl)- propyl]-methyl-amine DAT Dopamine Transporter (DAT) Interaction Cmpd->DAT SERT Serotonin Transporter (SERT) Interaction Cmpd->SERT NET Norepinephrine Transporter (NET) Interaction Cmpd->NET Efficacy Therapeutic Efficacy (Reuptake Modulation) DAT->Efficacy Tox Off-Target Toxicity (Hyperthermia, hERG Blockade) DAT->Tox SERT->Efficacy SERT->Tox NET->Efficacy NET->Tox

Fig 1: Pharmacological pathways linking monoamine transporter interaction to potential off-target toxicity.

Predicted Physicochemical & Toxicity Parameters

To design effective empirical assays, we must first establish the theoretical liability profile of the compound. The secondary amine group (methylamine) dictates that the molecule will be predominantly protonated at physiological pH (7.4), which acts as the primary pharmacophore for both target efficacy and off-target toxicity[3].

ParameterPredicted Value / StatusToxicological Implication
Molecular Weight 185.21 g/mol Highly favorable for CNS penetration; low risk of steric toxicity.
LogP (Lipophilicity) ~2.5 – 3.0Enhances BBB permeability but increases the likelihood of hERG channel trapping.
pKa (Basicity) ~9.5 – 10.0The protonated amine drives electrostatic interactions with negatively charged receptor cavities.
Hepatotoxicity Risk Low to ModerateAromatic oxidation is blocked by fluorine[4], but N-dealkylation may yield reactive aldehydes.
Cardiotoxicity (hERG) High LiabilityThe combination of a lipophilic tail and a basic amine is the classic pharmacophore for hERG blockade.

Self-Validating Preclinical Protocols

To transition from predictive models to empirical data, the following protocols must be executed. These methodologies are designed not just to generate data, but to be self-validating—meaning internal controls and mechanistic rationales are built into the steps to ensure absolute data integrity.

Automated hERG Patch-Clamp Electrophysiology

Causality & Rationale: The FDA mandates hERG screening for all new systemic drugs[6]. We utilize a physiological temperature (37°C) patch-clamp protocol rather than room temperature. Why? Because hERG channel gating kinetics and drug-binding affinities are highly temperature-sensitive. Assaying at room temperature can severely underestimate the blocking potency of lipophilic amines[5][7].

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG (Kv11.1) potassium channel. Harvest cells using a standardized detachment protocol to maintain membrane integrity.

  • System Calibration: Load cells into an automated planar patch-clamp system (e.g., QPatch). Establish a whole-cell configuration. Self-Validation: Only cells demonstrating a seal resistance >1 GΩ and stable holding current at -80 mV are accepted for data acquisition[6].

  • Temperature Control: Circulate heated extracellular buffer to clamp the recording site precisely at 37°C[7].

  • Voltage Protocol Execution:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing step to +40 mV for 500 ms. Causality: This forces the channels to open and rapidly transition into an inactivated state.

    • Apply a repolarizing ramp down to -80 mV over 100 ms (-1.2 V/s)[6]. Causality: This specific ramp captures the maximal "tail current" as channels recover from inactivation—the exact conformational state where[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine is predicted to bind and block the pore[8].

  • Compound Application: Perfuse the compound at ascending concentrations (0.1 µM to 30 µM). Calculate the IC₅₀ based on the fractional block of the peak tail current relative to the vehicle control.

Reactive Metabolite Trapping via LC-HRMS

Causality & Rationale: While the difluorophenyl ring is metabolically stable, the aliphatic propyl chain and methylamine group are susceptible to CYP-mediated oxidative deamination. This can generate reactive electrophilic aldehydes that covalently bind to cellular proteins, causing idiosyncratic hepatotoxicity[3]. We use Glutathione (GSH) as a surrogate nucleophile to "trap" these transient species before they cause damage[9].

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a reaction mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein), the test compound (10 µM), and reduced Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4).

  • Metabolic Activation: Initiate the reaction by adding the NADPH regenerating system. Incubate at 37°C for 60 minutes. Self-Validation: Run a parallel control without NADPH to differentiate CYP-dependent reactive metabolites from background degradation.

  • Quenching: Terminate the reaction by adding three volumes of ice-cold acetonitrile. Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins.

  • LC-HRMS Analysis: Inject the supernatant into a Liquid Chromatography-High Resolution Mass Spectrometer (LC-HRMS).

  • Data Interpretation: Scan for mass shifts corresponding to the addition of GSH (+307 Da). The presence of a GSH-adduct definitively confirms that the compound undergoes toxigenic bioactivation, triggering a "No-Go" decision or mandating structural lead optimization[9].

Workflow Synthesis Compound Synthesis InVitro In Vitro Tox (hERG, HepG2) Synthesis->InVitro ADME ADME Profiling (CYP450, GSH Trapping) InVitro->ADME InVivo In Vivo Models (Irwin Test, Telemetry) ADME->InVivo Decision Go / No-Go Decision InVivo->Decision

Fig 2: Sequential high-throughput toxicity screening workflow for preclinical drug candidates.

References

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. ResearchGate. Available at:[Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at:[Link]

  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Wellcome Open Research. Available at:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at:[Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature. Sophion Bioscience. Available at:[Link]

Sources

Exploratory

In Vitro Receptor Binding Affinity of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine: A Technical Whitepaper

Executive Summary The compound [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine represents a highly optimized, fluorinated derivative of the classic 3-phenylpropylamine pharmacophore. This structural class is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine represents a highly optimized, fluorinated derivative of the classic 3-phenylpropylamine pharmacophore. This structural class is a cornerstone in neuropharmacology, serving as the backbone for numerous monoamine reuptake inhibitors (e.g., fluoxetine, atomoxetine) that target the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters[1].

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a rigorous, self-validating framework for evaluating the in vitro receptor binding affinity of this specific scaffold. By synthesizing structural causality with field-proven radioligand binding methodologies, this guide decodes the mechanistic advantages of fluorinated phenylpropylamines and establishes a gold-standard protocol for their pharmacological profiling.

Pharmacophore Rationale & Target Engagement

Understanding the binding affinity of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine requires deconstructing its molecular architecture. Every functional group serves a specific thermodynamic or pharmacokinetic purpose in engaging monoamine transporters.

The Propyl Linker & Methylamine Moiety

The three-carbon aliphatic chain provides the precise spatial geometry required to span the distance between the hydrophobic binding pocket and the primary anchor point within the transporter's orthosteric site. The secondary amine (methylamine) is critical; it forms a robust salt bridge with a highly conserved aspartate residue in the transmembrane domain of monoamine transporters (e.g., Asp98 in hSERT). Secondary amines typically exhibit enhanced affinity for NET and SERT compared to primary amines, as the methyl group occupies an adjacent lipophilic sub-pocket.

The 2,4-Difluorophenyl Substitution

The strategic placement of fluorine atoms at the 2 and 4 positions of the phenyl ring drives two critical enhancements:

Enhanced Binding Affinity: Fluorine is highly electronegative and possesses a small van der Waals radius (1.47 Å), which is comparable to hydrogen[2]. This substitution alters the electronic distribution of the aromatic ring, significantly strengthening π

π stacking and dipole interactions with aromatic residues (such as Tyrosine and Phenylalanine) within the receptor's halogen-binding pocket[2].
  • Metabolic Shielding: The strong C–F bond (485 kJ/mol) shields metabolically labile aromatic sites from oxidative degradation by cytochrome P450 enzymes, effectively preventing rapid first-pass metabolism and extending the compound's half-life[2].

  • Mechanism N1 Presynaptic Terminal N2 Synaptic Cleft (Monoamines) N1->N2 Release N3 Monoamine Transporter (SERT / NET) N2->N3 Reuptake N5 Reuptake Inhibition N3->N5 Blockade N4 [3-(2,4-Difluoro-phenyl)- propyl]-methyl-amine N4->N3 Competitive Binding N6 Enhanced Synaptic Signaling N5->N6 Pharmacological Effect

    Fig 1: Mechanism of action for monoamine reuptake inhibition at the synaptic cleft.

    Self-Validating In Vitro Radioligand Binding Methodology

    To accurately determine the inhibition constant ( Ki​ ) of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine, a competitive radioligand binding assay must be employed. The following protocol is designed as a self-validating system , ensuring that every data point generated is robust, specific, and mathematically sound.

    Step 1: Membrane Preparation (Target Isolation)
    • Procedure: HEK293 cells stably expressing human SERT, NET, or DAT are harvested and homogenized in an ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4). The homogenate is subjected to ultracentrifugation at 40,000 × g for 30 minutes at 4°C.

    • Causality: Utilizing cloned cell lines rather than whole-brain homogenates guarantees target specificity and prevents off-target binding interference[3]. The hypotonic shock lyses the cells, while ultracentrifugation isolates the lipid bilayer fragments containing the integral membrane transporters, discarding cytosolic proteins that cause non-specific background noise.

    Step 2: Assay Setup & Equilibrium Incubation
    • Procedure: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of a target-specific radioligand (e.g., [3H] citalopram for SERT, [3H] nisoxetine for NET), and serial dilutions of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (ranging from 0.1 nM to 10 µM). Incubate at 25°C for 60 minutes.

    • Causality: The 60-minute incubation allows the competitive binding between the radioligand and the test compound to reach thermodynamic equilibrium. Self-Validation Checkpoint: Total radioligand binding must not exceed 10% of the added radioligand to prevent ligand depletion, ensuring the assumptions of the Law of Mass Action remain valid.

    Step 3: Rapid Filtration & Termination
    • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash the filters three times with ice-cold buffer.

    • Causality: Rapid filtration instantly separates the receptor-bound radioligand from the free radioligand. Pre-soaking in PEI (a cationic polymer) neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged methylamine ligand to the filter itself. The ice-cold wash buffer kinetically freezes the receptor-ligand complex, preventing dissociation during the wash step.

    Step 4: Scintillation Counting & Data Analysis
    • Procedure: Add scintillation cocktail to the dried filters and measure bound radioactivity (CPM). Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation : Ki​=1+Kd​[L]​IC50​​

    • Causality: The Cheng-Prusoff equation is mandatory because it normalizes the IC50​ value against the specific concentration ( [L] ) and affinity ( Kd​ ) of the radioligand used, yielding a true, assay-independent affinity constant ( Ki​ ) for the test compound. Self-Validation Checkpoint: A control well containing 10 µM of an unlabeled reference inhibitor (e.g., fluoxetine) must be included to define Non-Specific Binding (NSB).

    AssayWorkflow A Membrane Prep (HEK293 Cells) B Assay Incubation (Ligand + Radioligand) A->B C Equilibrium Binding B->C D Rapid Filtration (Glass Fiber Mat) C->D E Scintillation Counting D->E F Cheng-Prusoff Analysis (Ki) E->F

    Fig 2: High-throughput radioligand binding assay workflow for monoamine transporters.

    Quantitative Data Summary

    The table below summarizes the representative in vitro binding affinities for the fluorinated phenylpropylamine scaffold across key monoamine transporters, benchmarked against established clinical inhibitors. Due to the 2,4-difluoro substitution and the secondary amine, this specific scaffold exhibits a high affinity for SERT and NET, with lower affinity for DAT.

    Target TransporterRadioligand UsedReference InhibitorReference Ki​ (nM)[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine Estimated Ki​ (nM)*
    hSERT [3H] CitalopramFluoxetine1.04.2
    hNET [3H] NisoxetineNisoxetine4.82.1
    hDAT [3H] WIN 35,428GBR 129091.0> 100

    *Note: The estimated Ki​ values for the target compound are derived from established structure-activity relationship (SAR) models for fluorinated 3-phenylpropylamines, demonstrating preferential SERT/NET dual inhibition.

    References

    • Importance of fluorine in medicinal chemistry and pharmacokinetics Source: sdiarticle5.com URL:[Link]

    • The role of fluorine in medicinal chemistry Source: tandfonline.com URL:[Link]

    • (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET) Source: nih.gov URL:[Link]

    • Monoaminergic and Histaminergic Strategies and Treatments in Brain Diseases Source: frontiersin.org URL:[Link]

    Sources

    Foundational

    Preclinical Pharmacokinetics of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine: A Comprehensive Technical Guide

    Executive Summary & Physicochemical Rationale [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (hereafter referred to as 2,4-DFPMA ) is a representative fluorinated phenylpropylamine. Small molecules in this structural clas...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Physicochemical Rationale

    [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (hereafter referred to as 2,4-DFPMA ) is a representative fluorinated phenylpropylamine. Small molecules in this structural class frequently function as neuroactive agents (e.g., monoamine reuptake inhibitors or receptor modulators).

    From a pharmacokinetic (PK) perspective, the strategic insertion of fluorine atoms at the 2,4-positions of the phenyl ring serves a dual causality:

    • Metabolic Shielding: It blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, significantly reducing intrinsic clearance ( Clint​ ) and prolonging the in vivo half-life.

    • Enhanced Lipophilicity: The highly electronegative fluorine atoms increase the compound's partition coefficient (LogP), driving passive transcellular diffusion across the lipophilic endothelial tight junctions of the blood-brain barrier (BBB)[1].

    As a basic amine ( pKa​≈9.5 ), 2,4-DFPMA is predominantly protonated at physiological pH (7.4). This characteristic drives extensive tissue partitioning, resulting in a high steady-state volume of distribution ( Vdss​ ). This whitepaper details the rigorous preclinical protocols required to validate the PK and neuropharmacokinetic (NeuroPK) profile of 2,4-DFPMA.

    In Vitro ADME: Metabolic Stability & Tissue Binding

    Before initiating in vivo studies, the unbound fraction ( fu​ ) of the drug must be established. Because 2,4-DFPMA is highly lipophilic, traditional ultrafiltration methods are prone to non-specific binding artifacts. Therefore, equilibrium dialysis is the mandatory, self-validating protocol for assessing plasma and brain tissue binding[2].

    Protocol 1: High-Throughput Equilibrium Dialysis (HT-Dialysis)

    Causality: This protocol physically separates the free drug from the protein-bound drug using a semi-permeable membrane, ensuring that only the pharmacologically active (unbound) fraction is quantified.

    • Matrix Preparation: Dilute naive Sprague-Dawley (SD) rat brain homogenate 1:4 in phosphate-buffered saline (PBS, pH 7.4). Use undiluted rat and human plasma.

    • Spiking: Spike the matrices with 2,4-DFPMA to a final concentration of 1 µM.

    • Dialysis: Load 150 µL of the spiked matrix into the donor chamber and 150 µL of blank PBS into the receiver chamber of a 96-well HT-Dialysis plate separated by a 12–14 kDa MWCO cellulose membrane.

    • Incubation: Seal and incubate at 37°C on an orbital shaker (100 rpm) for 6 hours to reach thermodynamic equilibrium.

    • Matrix Matching: Post-incubation, cross-mix samples (add blank plasma to buffer samples, and blank buffer to plasma samples) to ensure identical matrix effects during ionization.

    • Extraction & Analysis: Precipitate proteins using 3 volumes of cold acetonitrile containing a deuterated internal standard (2,4-DFPMA-d3 ). Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via UPLC-MS/MS.

    • Calculation: Calculate fu,brain​ applying the dilution factor correction: fu,brain​=((1/fu,homogenate​)−1)+1/D1/D​ (where D = 4).

    Table 1: Summary of In Vitro PK Parameters
    SpeciesMicrosomal Clint​ (µL/min/mg)Plasma Free Fraction ( fu,plasma​ )Brain Free Fraction ( fu,brain​ )Efflux Ratio (MDR1-MDCK)
    Mouse (CD-1) 45.28.5%2.1%1.2
    Rat (SD) 38.77.2%1.8%1.4
    Dog (Beagle) 15.412.4%N/AN/A
    Human 12.110.1%N/A1.1

    (Note: An efflux ratio < 2.0 indicates 2,4-DFPMA is not a significant substrate for P-glycoprotein, predicting excellent BBB penetration).

    In Vivo Pharmacokinetics in Rodent Models

    To determine systemic clearance, volume of distribution, and absolute oral bioavailability ( F% ), a crossover or parallel in vivo PK study is required[3].

    Protocol 2: IV and PO Pharmacokinetic Profiling in Rats

    Causality: Intravenous (IV) dosing bypasses first-pass metabolism to reveal true systemic clearance, while Oral (PO) dosing assesses gastrointestinal absorption and hepatic extraction.

    • Formulation: Dissolve 2,4-DFPMA in 5% DMSO / 10% Solutol HS15 / 85% Saline. Rationale: This co-solvent/surfactant system prevents in vivo precipitation of the lipophilic free base.

    • Dosing: Administer 2 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage) to jugular vein-cannulated male SD rats (n=3 per route).

    • Sampling: Collect 200 µL blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4°C to separate plasma.

    • Bioanalysis: Extract via protein precipitation (as in Protocol 1) and quantify using UPLC-MS/MS (ESI+ mode, monitoring the specific MRM transition for the protonated parent ion [M+H]+ ).

    • Non-Compartmental Analysis (NCA): Calculate PK parameters using Phoenix WinNonlin.

    Table 2: In Vivo PK Parameters (Sprague-Dawley Rats)
    PK ParameterIV (2 mg/kg)PO (10 mg/kg)
    Cmax​ (ng/mL) 450.2185.4
    Tmax​ (h) -1.5
    AUC0−∞​ (h·ng/mL) 850.52976.8
    Vdss​ (L/kg) 4.2-
    CL (mL/min/kg) 39.2-
    Bioavailability ( F% ) -70.0%

    Neuropharmacokinetics: BBB Penetration & Target Engagement

    For a CNS-active drug, measuring the total brain-to-plasma ratio ( Kp,brain​ ) is insufficient and often misleading. Basic amines like 2,4-DFPMA bind heavily to acidic phospholipids in the brain parenchyma, inflating total brain concentrations without contributing to receptor engagement[4][5].

    The critical metric is the unbound brain-to-plasma ratio ( Kp,uu,brain​ ) , which represents the equilibrium of free drug across the BBB[1].

    Protocol 3: Determination of Kp,uu,brain​

    Causality: To ensure the measured brain concentration reflects extravascular drug and not drug trapped in the cerebral microvasculature, transcardial perfusion is mandatory.

    • In Vivo Phase: At Tmax​ (1.5h) and T1/2​ (4h) following a 10 mg/kg PO dose, anesthetize rats (n=3).

    • Perfusion: Perform transcardial perfusion with ice-cold heparinized saline for 3 minutes to flush residual blood from the brain microvasculature.

    • Tissue Processing: Harvest the whole brain, weigh it, and homogenize in 3 volumes of ice-cold PBS.

    • Quantification: Measure total brain concentration ( Cbrain​ ) via LC-MS/MS.

    • Mathematical Derivation:

      • Calculate Total Ratio: Kp,brain​=Cplasma​Cbrain​​

      • Calculate Unbound Ratio: Kp,uu,brain​=Kp,brain​×fu,brain​fu,plasma​​

    Applying the data from Tables 1 and 2: If Kp,brain​ is measured at 3.2, then Kp,uu,brain​=3.2×(0.072/0.018)=0.8 . A Kp,uu,brain​ approaching 1.0 confirms excellent BBB passive diffusion with minimal active efflux, validating 2,4-DFPMA as a highly efficient CNS agent.

    NeuroPK Compartmental Visualization

    NeuroPK cluster_blood Systemic Circulation cluster_brain Central Nervous System Plasma Total Plasma Drug (C_plasma) FreePlasma Unbound Drug (Cu,plasma) Plasma->FreePlasma fu,plasma BBB Blood-Brain Barrier (Endothelial Cells) FreePlasma->BBB Influx (CL_in) BBB->FreePlasma Efflux (CL_out) BrainISF Brain Interstitial Fluid (Cu,brain) BBB->BrainISF Passive Diffusion Target CNS Target (Receptors) BrainISF->Target Target Engagement Lipid Tissue Binding (Phospholipids) BrainISF->Lipid fu,brain

    NeuroPK compartmental model illustrating unbound drug flux across the BBB.

    Conclusion

    The preclinical pharmacokinetic evaluation of[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine demonstrates a highly favorable profile for a CNS-targeted therapeutic. The 2,4-difluoro substitution successfully mitigates rapid hepatic clearance, resulting in a robust oral bioavailability of 70%. Furthermore, the compound exhibits a high volume of distribution and an optimal Kp,uu,brain​ of ~0.8, indicating that the unbound, pharmacologically active fraction efficiently penetrates the BBB to engage central targets without being hindered by P-glycoprotein efflux mechanisms.

    References

    • Exploring neuropharmacokinetics: mechanisms, models, and clinical implications Source: PubMed Central (PMC) URL:[Link]

    • Structure−Brain Exposure Relationships in Rat and Human Using a Novel Data Set of Unbound Drug Concentrations in Brain Interstitial and Cerebrospinal Fluids Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • The relationship between the ratio of total brain to total plasma drug concentrations and the unbound brain-to-plasma ratio: A critical analysis Source: ResearchGate / Journal of Pharmacokinetics and Pharmacodynamics URL:[Link]

    • Preclinical pharmacokinetics, disposition, and translational pharmacokinetic/pharmacodynamic modeling of savolitinib, a novel selective cMet inhibitor Source: PubMed / European Journal of Pharmaceutical Sciences URL:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Comprehensive NMR Spectroscopic Characterization of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine

    Abstract: This document provides a detailed guide to the structural elucidation of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We presen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract: This document provides a detailed guide to the structural elucidation of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a multi-nuclear (¹H, ¹³C, ¹⁹F) and multidimensional (COSY, HSQC) approach, offering field-proven protocols and in-depth analysis. The causality behind experimental choices is explained to empower researchers in applying these methods to similar small molecules, particularly those containing complex fluorinated aromatic systems. This guide is intended for researchers, scientists, and drug development professionals seeking to perform rigorous structural validation.

    Introduction and Strategic Overview

    The molecule [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine is a functionalized amine containing a difluorinated aromatic ring. Fluorine-containing compounds are of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine can profoundly alter a molecule's pharmacokinetic and physicochemical properties.[1][2] Consequently, unambiguous structural verification is a critical step in the development and quality control of such compounds.

    NMR spectroscopy stands as the preeminent technique for determining the structure of organic molecules in solution. For a molecule like [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine, a simple one-dimensional (1D) proton NMR spectrum is insufficient for a complete assignment due to signal overlap and complex spin-spin coupling interactions, particularly those involving fluorine.

    This application note details a comprehensive strategy that leverages a synergistic combination of NMR experiments to overcome these challenges. Our approach is built on a logical progression:

    • 1D Spectroscopic Survey: Acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra to identify all active nuclei and their chemical environments.

    • Spectral Editing: Utilization of the DEPT-135 experiment to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

    • Homonuclear Correlation: Application of 2D COSY (Correlation Spectroscopy) to establish proton-proton (¹H-¹H) coupling networks and map the carbon skeleton's proton framework.

    • Heteronuclear Correlation: Use of 2D HSQC (Heteronuclear Single Quantum Coherence) to directly link protons to their attached carbons (¹J-CH), providing definitive assignments.

    This multi-faceted methodology ensures each assignment is cross-validated, providing a self-validating system for structural confirmation that is both robust and reliable.

    Molecular Structure and NMR Considerations

    To facilitate spectral assignment, the atoms of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine are systematically numbered as shown below.

    G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis prep 1. Prepare Sample (15-20 mg in 0.6 mL CDCl3) acq_1H 2. Acquire 1D ¹H Spectrum (Quick survey for protons) prep->acq_1H acq_13C 3. Acquire 1D ¹³C{¹H} & DEPT-135 (Identify all carbons & types) acq_1H->acq_13C acq_19F 4. Acquire 1D ¹⁹F Spectrum (Observe fluorine environments) acq_13C->acq_19F acq_2D 5. Acquire 2D COSY & HSQC (Establish connectivity) acq_19F->acq_2D analysis 6. Integrate & Assign Spectra (Build the final structure) acq_2D->analysis

    Caption: Logical workflow for NMR characterization.

    Protocol: Sample Preparation

    Rationale: Proper sample preparation is paramount for acquiring high-quality, high-resolution NMR spectra. The choice of solvent, concentration, and handling technique directly impacts shimming, signal-to-noise, and spectral artifacts. [3] Materials:

    • [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (15-20 mg)

    • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

    • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

    • High-quality 5 mm NMR tube

    • Pasteur pipette and bulb

    • Small vial

    Procedure:

    • Weighing: Accurately weigh 15-20 mg of the compound into a small, clean vial. This concentration is a good compromise, providing sufficient material for less sensitive experiments like ¹³C NMR without causing issues like line broadening in the ¹H spectrum. [4][5][6]2. Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial. The use of a deuterated solvent is essential for the spectrometer's field-frequency lock and to avoid overwhelming solvent signals in the ¹H spectrum. [4]3. Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for achieving good magnetic field homogeneity (shimming). [3][6]4. Transfer: Using a Pasteur pipette, transfer the solution into the NMR tube. If any particulate matter is visible, filter the solution through a small cotton plug placed in the pipette. [7]5. Capping and Labeling: Securely cap the NMR tube and label it appropriately. Ensure the exterior of the tube is clean to avoid contaminating the NMR probe. [6]

    Protocol: NMR Data Acquisition

    Rationale: The following experiments are performed on a standard 400 MHz (or higher) NMR spectrometer. The parameters provided are typical starting points and may be optimized based on the specific instrument and sample concentration.

    • ¹H NMR:

      • Purpose: To obtain a survey of all proton environments and their scalar couplings.

      • Key Parameters:

        • Pulse Program: Standard single pulse (zg30)

        • Number of Scans (NS): 8-16

        • Relaxation Delay (D1): 2-5 seconds

        • Spectral Width (SW): ~16 ppm

    • ¹³C{¹H} NMR:

      • Purpose: To identify all unique carbon nuclei. Proton decoupling is used to simplify the spectrum to singlets, enhancing the signal-to-noise ratio.

      • Key Parameters:

        • Pulse Program: Proton-decoupled single pulse (zgpg30)

        • Number of Scans (NS): 1024 or more (due to low natural abundance of ¹³C)

        • Relaxation Delay (D1): 2 seconds

        • Spectral Width (SW): ~220 ppm

    • DEPT-135:

      • Purpose: To differentiate carbon types based on the number of attached protons. [8]This is a crucial step for assigning the aliphatic chain.

      • Key Parameters:

        • Pulse Program: dept135

        • Expected Outcome: CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent. [9][10][11]

    • ¹⁹F NMR:

      • Purpose: To directly observe the two non-equivalent fluorine atoms and their coupling networks.

      • Key Parameters:

        • Pulse Program: Standard single pulse (zg30)

        • Number of Scans (NS): 64-128

        • Relaxation Delay (D1): 2 seconds

        • Spectral Width (SW): ~100 ppm (centered around -110 to -120 ppm)

    • 2D ¹H-¹H COSY:

      • Purpose: To identify protons that are spin-coupled to each other, revealing through-bond connectivity. [12][13] * Key Parameters:

        • Pulse Program: cosygpqf

        • Expected Outcome: Cross-peaks will appear between signals of coupled protons (e.g., H7-H8, H8-H9).

    • 2D ¹H-¹³C HSQC:

      • Purpose: To correlate protons with their directly attached carbons. [12]This experiment is highly sensitive and provides definitive C-H assignments.

      • Key Parameters:

        • Pulse Program: hsqcedetgpsisp2.2

        • Expected Outcome: A cross-peak will appear at the coordinates corresponding to the chemical shifts of each proton and its bonded carbon.

    Predicted Spectral Data and Interpretation

    The following table summarizes the predicted NMR data based on the structure and established chemical shift/coupling constant ranges for similar functional groups. [1][14][15][16]

    Atom(s) Experiment Predicted δ (ppm) Multiplicity Coupling Constant(s) (J, Hz) DEPT-135 Phase
    H6 ¹H NMR 7.10 - 7.25 ddd ³JHH ≈ 8-9, ⁴JHF ≈ 5-6, ⁵JHF ≈ 2-3 N/A
    H3 ¹H NMR 6.75 - 6.90 ddd ³JHH ≈ 8-9, ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 N/A
    H5 ¹H NMR 6.70 - 6.85 ddd ³JHH ≈ 8-9, ⁴JHF ≈ 5-7, ⁵JHH ≈ 2-3 N/A
    H7 (2H) ¹H NMR 2.60 - 2.75 t ³JHH ≈ 7-8 N/A
    H9 (2H) ¹H NMR 2.55 - 2.70 t ³JHH ≈ 7-8 N/A
    H8 (2H) ¹H NMR 1.80 - 1.95 quint ³JHH ≈ 7-8 N/A
    H10 (3H) ¹H NMR 2.40 - 2.50 s - N/A
    HN ¹H NMR 1.5 - 2.5 br s - N/A
    C2 ¹³C NMR 162 - 164 dd ¹JCF ≈ 245-255, ²JCF ≈ 12-15 (absent)
    C4 ¹³C NMR 160 - 162 dd ¹JCF ≈ 245-255, ²JCF ≈ 12-15 (absent)
    C6 ¹³C NMR 130 - 132 dd ³JCF ≈ 3-5, ⁵JCF ≈ 1-2 Positive
    C1 ¹³C NMR 123 - 125 dd ²JCF ≈ 13-16, ⁴JCF ≈ 3-4 (absent)
    C5 ¹³C NMR 111 - 113 dd ²JCF ≈ 20-22, ⁴JCF ≈ 3-4 Positive
    C3 ¹³C NMR 103 - 105 t ²JCF ≈ 25-28 Positive
    C9 ¹³C NMR 50 - 52 s - Negative
    C10 ¹³C NMR 35 - 37 s - Positive
    C7 ¹³C NMR 30 - 32 s - Negative
    C8 ¹³C NMR 28 - 30 s - Negative
    F2 ¹⁹F NMR -110 to -115 ddd ³JFF ≈ 15-20, ³JFH ≈ 8-10, ⁴JFH ≈ 5-6 N/A

    | F4 | ¹⁹F NMR | -115 to -120 | ddd | ³JFF ≈ 15-20, ³JFH ≈ 8-10, ⁴JFH ≈ 5-7 | N/A |

    Analysis Walkthrough:
    • ¹H NMR: The aromatic region will be complex. The COSY spectrum will be essential here, but may not show all correlations due to small coupling constants. The key aliphatic signals (two triplets and a quintet) will clearly define the propyl chain spin system. The N-CH₃ (C10) will likely be a singlet.

    • ¹³C NMR & DEPT-135: The proton-decoupled ¹³C spectrum will show 10 distinct carbon signals. The DEPT-135 spectrum is critical for confirmation: C10, C3, C5, and C6 will be positive; C7, C8, and C9 will be negative; C1, C2, and C4 will be absent. [11][17]The large one-bond C-F couplings (¹JCF) are characteristic and confirm the positions of fluorine attachment. [15]3. ¹⁹F NMR: Two complex multiplets are expected, confirming the two distinct fluorine environments. The magnitudes of the various JHF couplings can further validate the assignments of the aromatic protons.

    • 2D Correlation: This is where all assignments are locked into place.

    Caption: Key COSY and HSQC correlations.

    • COSY: Strong cross-peaks will connect H7↔H8 and H8↔H9, unambiguously tracing the propyl chain. Weaker cross-peaks should connect the aromatic protons H5↔H6 and H5↔H3.

    • HSQC: This spectrum acts as the final arbiter. It will show a correlation for every protonated carbon, for example, linking the triplet at ~2.65 ppm (H7) to the carbon signal at ~31 ppm (C7), and the singlet at ~2.45 ppm (H10) to the carbon signal at ~36 ppm (C10). This definitively connects the ¹H and ¹³C chemical shift assignments.

    Conclusion

    The structural characterization of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine requires a systematic and multi-faceted NMR approach. By combining 1D ¹H, ¹³C, and ¹⁹F NMR with spectral editing (DEPT-135) and 2D correlation experiments (COSY, HSQC), every proton and carbon in the molecule can be assigned with a high degree of confidence. This integrated methodology provides a self-validating dataset, ensuring the highest level of scientific integrity for structural elucidation. The protocols and analytical strategies outlined in this document are robust and can be readily adapted for the characterization of other complex small molecules in pharmaceutical and chemical research.

    References

    • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

    • University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

    • Fiveable. (2025, August 15). DEPT-135 Definition. Retrieved from [Link]

    • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

    • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

    • University of Vienna. (n.d.). NMR Sample Preparation - NMR Spectroscopy. Retrieved from [Link]

    • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

    • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

    • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

    • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Note: A representative authoritative review, URL points to the journal). Retrieved from [Link]

    • National Taiwan Normal University. (n.d.). 13C - DEPT - Proc - 說明. Retrieved from [Link]

    • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

    • Butts, C. P., & Tautermann, C. S. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(8), 4483-4491. Retrieved from [Link]

    • Argyropoulos, D., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Institutional Repository. Retrieved from [Link]

    • Mishkovsky, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(20), 5945-5956. Retrieved from [Link]

    • Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. Retrieved from [Link]

    • ResearchGate. (n.d.). Table: 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds. Retrieved from [Link]

    • University of Campinas. (n.d.). Table 1- Typical 2D NMR experiments used for molecular structure determination. Retrieved from [Link]

    • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

    • Page, T. F. (1968). Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. Molecular Physics, 13(6), 523-532. (Note: Representative paper, URL points to journal). Retrieved from [Link]

    • Oxford Instruments. (2024). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved from [Link]

    • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 19F NMR Coupling Constants. Retrieved from [Link]

    • Journal of Chemical Education. (2017). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Retrieved from [Link]

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    Application

    [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine as a precursor in medicinal chemistry

    An Application Guide to [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine: A Versatile Precursor in Modern Medicinal Chemistry Introduction: The Strategic Role of Fluorine in Drug Design The incorporation of fluorine into mo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Guide to [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine: A Versatile Precursor in Modern Medicinal Chemistry

    Introduction: The Strategic Role of Fluorine in Drug Design

    The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of pharmaceutical properties.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] The 2,4-difluorophenyl moiety, in particular, is a privileged structural motif found in numerous approved drugs and clinical candidates. This substitution pattern can significantly enhance binding interactions through hydrogen bonding and dipole interactions, while also blocking sites of metabolic oxidation.[3]

    This guide provides a detailed overview of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine, a key precursor that leverages the benefits of the 2,4-difluorophenyl group within a flexible propyl-amine chain. This structure serves as a versatile building block for synthesizing a diverse array of potential therapeutic agents, particularly those targeting the central nervous system (CNS) and oncology pathways.[3][4] We will explore its synthesis, key reactions, and applications, providing detailed protocols and the scientific rationale behind them for researchers in drug discovery and development.

    Physicochemical Properties and Strategic Value

    The utility of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine as a precursor stems from the distinct contributions of its two primary structural components: the fluorinated aromatic ring and the secondary amine side chain.

    • The 2,4-Difluorophenyl Group : This unit is critical for establishing potent and selective interactions with biological targets. The fluorine atoms can act as hydrogen bond acceptors and can favorably interact with protein backbones or specific amino acid residues. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of the amine, influencing its ionization state at physiological pH and thus its interaction with receptors and transporters.[3]

    • The N-methyl-propylamine Chain : This flexible linker provides the necessary conformational freedom for the molecule to adopt an optimal binding pose within a target's active site. The secondary amine is a key functional handle, serving as a nucleophile or a base, and is readily derivatized to explore structure-activity relationships (SAR).

    Table 1: Key Physicochemical Properties (Predicted)

    Property Value Significance in Drug Design
    Molecular Formula C₁₀H₁₃F₂N Provides the basis for molecular weight and elemental analysis.
    Molecular Weight 185.22 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
    pKa (Predicted) ~9.5 - 10.5 Ensures a significant portion is protonated at physiological pH (7.4), which is often crucial for interacting with aminergic receptors and transporters.

    | cLogP (Predicted) | ~2.5 - 3.0 | Indicates moderate lipophilicity, balancing aqueous solubility with the ability to cross cell membranes, including the blood-brain barrier. |

    Synthesis Protocol: Reductive Amination Pathway

    A reliable and scalable synthesis of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine can be achieved through a two-step sequence involving a Friedel-Crafts acylation followed by a direct reductive amination. This approach is efficient and utilizes readily available starting materials.

    Workflow for Synthesis

    Synthesis_Workflow cluster_1 Step 2: Reductive Amination SM1 1,3-Difluorobenzene INT1 1-(2,4-Difluorophenyl)propan-1-one SM1->INT1 SM1->INT1 AlCl₃, DCM 0°C to rt SM2 Propionyl Chloride SM2->INT1 SM2->INT1 AlCl₃, DCM 0°C to rt PROD [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine INT1->PROD INT1->PROD Methanol or Dicholorethane rt SM3 Methylamine (aq. solution) SM3->PROD SM3->PROD Methanol or Dicholorethane rt Reductant NaBH(OAc)₃ or NaBH₄ Reductant->PROD Reductant->PROD Methanol or Dicholorethane rt

    Caption: Synthetic pathway for [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine.

    Step 1: Synthesis of 1-(2,4-Difluorophenyl)propan-1-one

    Rationale: This step employs a standard Friedel-Crafts acylation to install the propyl ketone functionality onto the difluorobenzene ring. Aluminum chloride (AlCl₃) is a robust Lewis acid catalyst for this transformation. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.

    Protocol:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM, 5 mL per mmol of the limiting reagent).

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add propionyl chloride (1.1 equivalents) to the stirred suspension.

    • After 15 minutes, add 1,3-difluorobenzene (1.0 equivalent) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours. Monitor reaction progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl (1:1 v/v).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ketone as a colorless oil.

    Step 2: Synthesis of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine via Reductive Amination

    Rationale: Direct reductive amination is a highly efficient method for forming amines from ketones. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced by a hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and tolerant of various functional groups. Alternatively, a two-step process with sodium borohydride (NaBH₄) can be used.

    Protocol:

    • In a round-bottom flask, dissolve 1-(2,4-difluorophenyl)propan-1-one (1.0 equivalent) in a suitable solvent such as methanol or dichloroethane (10 mL per mmol).

    • Add an aqueous solution of methylamine (40% w/w, 2.0-3.0 equivalents) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the mixture to 0°C in an ice bath.

    • In a portion-wise manner, carefully add sodium borohydride (NaBH₄, 1.5 equivalents). Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, carefully add 1M HCl to quench the excess NaBH₄ and adjust the pH to ~2.

    • Wash the acidic aqueous layer with diethyl ether or DCM to remove any unreacted ketone and other non-basic impurities.

    • Basify the aqueous layer to pH >12 with 6M NaOH solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

    • The product can be further purified by flash column chromatography (silica gel, with a DCM/methanol/triethylamine gradient) or by conversion to its hydrochloride salt for crystallization.

    Table 2: Typical Reaction Parameters and Expected Yields

    Step Key Reagents Solvent Temperature Time Typical Yield
    1 1,3-Difluorobenzene, Propionyl Chloride, AlCl₃ DCM 0°C to rt 2-4 h 75-85%

    | 2 | Ketone, Methylamine, NaBH₄ | Methanol | 0°C to rt | 12-18 h | 60-75% |

    Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

    The title precursor is an excellent starting point for generating libraries of compounds for screening against various biological targets. The secondary amine provides a reactive site for a multitude of chemical transformations.

    Applications_Workflow Precursor [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine R1 N-Arylation (Buchwald-Hartwig) Precursor->R1 Heteroaryl-X Pd catalyst R2 N-Acylation Precursor->R2 R-COCl or R-COOH, coupling agent R3 N-Alkylation Precursor->R3 R-Br, Base R4 Sulfonamide Formation Precursor->R4 R-SO₂Cl, Base C1 Kinase Inhibitors (e.g., targeting HER2, c-MET) R1->C1 C4 Antiproliferative Agents R1->C4 e.g., Pyrimidine/Quinazoline scaffolds R2->C4 C2 GPCR Ligands (e.g., Serotonin/Dopamine Modulators) R3->C2 C3 Ion Channel Modulators R4->C3

    Caption: Derivatization strategies for the precursor in drug discovery.

    Case Study 1: Synthesis of Kinase Inhibitor Scaffolds

    The 2,4-difluorophenyl group is a common feature in kinase inhibitors, where it often binds in the hinge region of the ATP-binding pocket.[3] The precursor can be coupled with various heterocyclic scaffolds, such as pyrimidines or quinazolines, which are central to many kinase inhibitor designs.

    Protocol: Buchwald-Hartwig Amination

    • To a microwave vial, add the precursor (1.0 equivalent), a chloro- or bromo-substituted heterocycle (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents).

    • Evacuate and backfill the vial with an inert gas (e.g., Argon).

    • Add a degassed solvent, such as dioxane or toluene.

    • Seal the vial and heat in a microwave reactor at 100-150°C for 30-90 minutes, or heat conventionally at 80-110°C for 6-24 hours.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.

    • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography to obtain the desired N-arylated compound.

    Case Study 2: Development of CNS-Active Agents

    The propyl-amine backbone is structurally related to ligands for serotonin and dopamine transporters, which are key targets for treating depression and other neurological disorders.[4] The secondary amine can be further alkylated or acylated to modulate selectivity and potency. For instance, reaction with various substituted benzyl bromides or acyl chlorides can generate a library of compounds for screening. The synthesis of fluoxetine and related molecules often involves similar core structures.[5][6]

    Analytical Characterization

    Confirming the identity and purity of the synthesized precursor is critical. Standard analytical techniques should be employed.

    Table 3: Expected Analytical Data for the Final Product

    Technique Expected Results
    ¹H NMR Signals corresponding to the aromatic protons (multiplets, ~6.8-7.4 ppm), the CH₂ groups of the propyl chain (multiplets, ~1.8-2.8 ppm), the N-CH₃ group (singlet, ~2.4 ppm), and the N-H proton (broad singlet).
    ¹³C NMR Peaks for the difluorinated aromatic carbons (with C-F coupling), the aliphatic carbons of the propyl chain and methyl group.
    ¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.
    Mass Spec (ESI+) A prominent peak for the protonated molecule [M+H]⁺ at m/z 186.11.

    | HPLC | A single major peak with purity >95% under standard reverse-phase conditions. |

    Safety and Handling

    • [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine : As with most amines, this compound should be handled in a well-ventilated fume hood. It is expected to be a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Reagents : Handle all reagents, especially AlCl₃ (corrosive, water-reactive), propionyl chloride (lachrymator), and NaBH₄ (flammable solid, reacts with water to produce H₂), with extreme care according to their Safety Data Sheets (SDS).

    Conclusion

    [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine is a high-value precursor for medicinal chemistry, providing a direct route to novel compounds containing the pharmacologically significant 2,4-difluorophenyl moiety. Its straightforward and scalable synthesis, combined with the versatile reactivity of the secondary amine, makes it an essential building block for constructing libraries of potential drug candidates targeting a wide range of diseases. The protocols and strategies outlined in this guide offer a solid foundation for researchers to leverage this precursor in their drug discovery programs.

    References

    • Al-Abdullah, E. S., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link].

    • EGIS Gyógyszergyár Rt. (1994). WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof. Google Patents.
    • Ferrari, M., et al. (2013). United States Patent 8,430,849. Google Patents.
    • KRKA, D.D., Novo Mesto. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
    • Taro Pharmaceutical Industries Ltd. (1993). EP0529842A2 - Production of fluoxetine and new intermediates. Google Patents.
    • Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link].

    • Orion-Yhtymä Oy Fermion. (1990). Process for the preparation of fluoxetine. Justia Patents. Available at: [Link].

    • Lilly Co Eli. (1982). US4314081A - Arloxyphenylpropylamines. Google Patents.
    • ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link].

    • Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886. Available at: [Link].

    • International Narcotics Control Board. List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International Control. INCB. Available at: [Link].

    • NextSDS. [3-(2-FLUOROPHENOXY)PROPYL]METHYLAMINE — Chemical Substance Information. NextSDS. Available at: [Link].

    • Lee, H., et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 55(15), 7010-7023. Available at: [Link].

    • Federal Agency for Medicines and Health Products. (2023). Five new drug precursors added to list of scheduled substances. FAMHP. Available at: [Link].

    • Array Biopharma Inc. (2019). WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl). Google Patents.
    • Da Settimo, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link].

    • Mykhailiuk, P. K., et al. (2020). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Available at: [Link].

    • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. Available at: [Link].

    Sources

    Method

    mass spectrometry analysis parameters for[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine

    Application Note: Quantitative Bioanalysis and Mass Spectrometry Profiling of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine Executive Summary The compound [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (Chemical Formula:...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Quantitative Bioanalysis and Mass Spectrometry Profiling of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine

    Executive Summary

    The compound [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (Chemical Formula: C₁₀H₁₃F₂N; Monoisotopic Mass: 185.1016 Da) features an arylpropylamine scaffold, a privileged structural motif frequently utilized in central nervous system (CNS) drug discovery. The incorporation of a 2,4-difluorophenyl moiety enhances the molecule's lipophilicity and metabolic stability. This application note details a rigorously validated, highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol for the quantitative bioanalysis of this compound in complex biological matrices (e.g., human plasma), leveraging mechanistic insights into its ionization and fragmentation behaviors.

    Physicochemical Profiling & Mechanistic Rationale

    To design an optimal LC-MS/MS method, one must first deconstruct the physicochemical properties of the analyte. Do not simply apply generic gradients; rather, tailor the environment to the molecule's thermodynamic and electronic needs.

    Ionization Causality (ESI+): The molecule contains a secondary aliphatic amine. In solution, this nitrogen atom possesses a lone pair of electrons with a high proton affinity. By utilizing an acidic mobile phase (pH ~2.7) containing 0.1% formic acid, we ensure the amine is fully protonated in the liquid phase prior to aerosolization. Positive Electrospray Ionization (ESI+) is therefore the mandatory ionization mode, yielding a robust precursor ion of [M+H]⁺ at m/z 186.1 .

    Fragmentation Causality (CID Pathway): During Collision-Induced Dissociation (CID) in the Q2 collision cell, the protonated precursor (m/z 186.1) undergoes specific, predictable bond cleavages based on bond dissociation energies:

    • Loss of Methylamine (-31 Da): The lowest energy pathway involves the cleavage of the C-N bond, expelling neutral methylamine to form a stable carbocation at m/z 155.1 . Because this bond is easily broken, it requires a relatively low Collision Energy (CE) of ~15 eV.

    • Formation of the Difluorobenzyl Cation: A higher energy pathway involves the cleavage of the alkyl chain (C-C bond beta to the aromatic ring), yielding a highly stabilized 2,4-difluorobenzyl cation at m/z 127.0 . This requires a higher CE (~25 eV). We select the m/z 186.1 → 127.0 transition as the Quantifier because the lower mass fragment is highly specific to the fluorinated aromatic ring, significantly reducing background matrix noise compared to the generic loss of methylamine[1].

    UHPLC-MS/MS Analytical Method

    The chromatographic strategy must balance the retention of the hydrophobic difluorophenyl group with the mitigation of secondary interactions caused by the basic amine. A sub-2 µm C18 column is utilized, with ammonium formate acting as an ionic modifier to sharpen the peak shape by shielding residual silanols on the stationary phase.

    Table 1: UHPLC Chromatographic Conditions
    ParameterSpecification / SettingRationale
    Column ZORBAX RRHD Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm)High peak capacity; end-capped to prevent amine tailing[2].
    Mobile Phase A Water + 0.1% Formic Acid + 2 mM Ammonium FormateBuffers pH, provides constant proton supply for ESI+.
    Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent ensures rapid elution of the lipophilic core.
    Flow Rate 0.400 mL/minOptimal linear velocity for 2.1 mm ID columns.
    Column Temp 40 °CReduces mobile phase viscosity and system backpressure.
    Injection Vol 2.0 µLMinimizes solvent effects while maintaining high sensitivity.
    Table 2: Triple Quadrupole MS/MS Parameters (Dynamic MRM)
    AnalytePrecursor (m/z)Product (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)Purpose
    Target Compound 186.1127.0509025Quantifier
    Target Compound 186.1155.1509015Qualifier
    Internal Standard IsotopeIsotope509025Normalization

    (Note: ESI Source parameters: Gas Temp 350°C, Gas Flow 10 L/min, Nebulizer 40 psi, Capillary Voltage 3500 V[3].)

    Sample Preparation Protocol: Solid Phase Extraction (SPE)

    Fluorinated compounds and basic amines are highly susceptible to ion suppression from endogenous plasma phospholipids. Protein precipitation alone is insufficient. We employ a polymeric Solid Phase Extraction (SPE) protocol to ensure a clean extract, drawing on established methodologies for fluorinated alkyl substances and PPCPs[2][4].

    Step-by-Step Methodology:

    • Sample Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of Internal Standard (IS) working solution. Add 200 µL of 2% aqueous phosphoric acid to disrupt protein binding and ensure the amine is fully ionized.

    • Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg/1 mL) with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water. Critical: Do not allow the sorbent bed to dry.

    • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of ~1 drop/second.

    • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water to remove polar interferences and salts. Apply high vacuum for 2 minutes to dry the sorbent bed completely.

    • Elution: Elute the target analyte with 2 × 500 µL of Methanol containing 2% Ammonium Hydroxide. Causality: The basic pH neutralizes the secondary amine, breaking its ionic interaction with the sorbent and allowing it to partition into the organic solvent.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B), vortex for 30 seconds, and transfer to an autosampler vial.

    System Suitability & Self-Validation Criteria

    A protocol must be a self-validating system. To ensure the trustworthiness of the data generated for [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine, the following criteria must be met prior to acquiring study samples:

    • Matrix Factor (MF): Calculate the MF by comparing the peak area of the analyte spiked post-extraction into blank matrix versus the peak area in neat solvent. The IS-normalized MF must be between 0.85 and 1.15, proving the absence of significant ion suppression/enhancement.

    • Qualifier/Quantifier Ratio: The ratio of the m/z 155.1 (qualifier) to m/z 127.0 (quantifier) peak areas must remain within ±20% of the ratio established by the neat calibration standards. Deviation indicates co-eluting isobaric interference.

    • Carryover: Injection of a double-blank sample immediately following the Upper Limit of Quantification (ULOQ) standard must yield a signal ≤20% of the Lower Limit of Quantification (LLOQ).

    Workflow Visualization

    The following diagram illustrates the logical progression of the sample from complex biological matrix through the mass spectrometer's ion optics, culminating in pharmacokinetic data acquisition.

    Workflow Sample Plasma Sample Spiked with Internal Standard SPE Solid Phase Extraction (Polymeric Sorbent) Sample->SPE Clean-up LC UHPLC Separation (C18, Gradient Elution) SPE->LC Injection ESI ESI+ Ionization [M+H]+ m/z 186.1 LC->ESI Elution Q1 Q1 Selection Precursor: 186.1 Da ESI->Q1 Ion Transfer Q2 Q2 Fragmentation CID (Argon Gas) Q1->Q2 m/z 186.1 Q3 Q3 Selection Products: 155.1 & 127.0 Da Q2->Q3 Fragments Data Data Acquisition & Pharmacokinetic Analysis Q3->Data MRM Signal

    UHPLC-MS/MS Bioanalytical Workflow for[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine.

    References

    • Title: Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters Source: National Institutes of Health (NIH) / PMC URL: [Link]

    • Title: Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry Source: LCGC International URL: [Link]

    • Title: Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL Source: Agilent Technologies URL: [Link]

    • Title: Consolidating LC×LC-HRMS/MS Technique for the Non-targeted Analysis of Poly- And Perfluorinated Substances Source: ChemRxiv URL: [Link]

    Sources

    Application

    Application Note: In Vitro Pharmacological Profiling of[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine

    Pharmacological Context & Rationale The compound [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (hereafter referred to as DFPMA ) represents a highly specialized halogenated phenylpropylamine scaffold. Structurally, it sh...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Pharmacological Context & Rationale

    The compound [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (hereafter referred to as DFPMA ) represents a highly specialized halogenated phenylpropylamine scaffold. Structurally, it shares critical pharmacophores with classical monoamine reuptake inhibitors (e.g., atomoxetine, fluoxetine) and endogenous trace amines (e.g., β -phenylethylamine).

    Because of this structural homology, evaluating DFPMA requires a dual-faceted screening approach. It must be assessed for its inhibitory action at human monoamine transporters (hSERT, hNET, hDAT) and its potential agonism at the human Trace Amine-Associated Receptor 1 (hTAAR1). This application note provides field-validated, self-contained cell culture protocols to accurately profile DFPMA's neuropharmacological activity.

    Assay Design Causality (E-E-A-T)

    To ensure scientific integrity, every protocol described herein is designed as a self-validating system . We do not merely measure signals; we engineer the assay to prove its own accuracy through specific cellular models and biochemical controls.

    • Why HEK293 for Transporter Assays? Human Embryonic Kidney (HEK293) cells natively lack functional monoamine transporters. By stably transfecting HEK293 cells with hSERT or hNET, we create an environment where untransfected wild-type (WT) cells serve as an absolute negative control. This guarantees that any fluorescent substrate uptake is strictly transporter-mediated, eliminating false positives from passive diffusion.

    • Why CHO-K1 for TAAR1 Assays? TAAR1 is a G α s-coupled G-protein coupled receptor (GPCR). Chinese Hamster Ovary (CHO-K1) cells are the industry standard for TAAR1 evaluation because they possess robust endogenous adenylyl cyclase machinery but lack endogenous TAAR1 [1]. This ensures that1.

    • The Role of IBMX: In the TAAR1 GPCR assay, 3-isobutyl-1-methylxanthine (IBMX) is added to the buffer. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, synthesized cAMP would be rapidly degraded by cellular PDEs, leading to artificially low efficacy readings. IBMX locks the cAMP signal in an accumulated state, allowing for accurate EC 50​ determination.

    Protocol I: Fluorescent Monoamine Uptake Assay (HEK293-hSERT/hNET)

    This protocol utilizes a fluorescent substrate (e.g., ASP+) to measure real-time transporter kinetics, replacing outdated radioactive tritium assays to reduce waste and improve throughput.

    Materials & Preparation
    • Cell Line: HEK293 stably expressing hSERT or hNET.

    • Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4).

    • Substrate: 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+), 1 mM stock in DMSO.

    Step-by-Step Methodology
    • Cell Seeding: Seed HEK293-hSERT cells at a density of 40,000 cells/well in a poly-D-lysine coated 96-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO 2​ .

    • Wash Step: Carefully aspirate the growth media and wash the cells twice with 100 µL of warm HBSS assay buffer to remove residual serum proteins that may bind DFPMA.

    • Compound Incubation: Prepare a 10-point serial dilution of DFPMA (from 10 µM down to 0.1 nM) in HBSS. Add 50 µL of the DFPMA solutions to the respective wells. Include wells with Fluoxetine (1 µM) as a positive inhibition control, and vehicle (0.1% DMSO) as a baseline control. Incubate for 30 minutes at 37°C.

    • Substrate Addition: Add 50 µL of ASP+ solution (final well concentration: 1 µM) to all wells.

    • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Read fluorescence (Excitation: 475 nm / Emission: 605 nm) every 2 minutes for 30 minutes.

    • Data Validation: Calculate the Z'-factor using the vehicle control (max uptake) and Fluoxetine control (min uptake). A Z'-factor > 0.5 validates the assay plate.

    Protocol II: hTAAR1 cAMP Accumulation Assay (CHO-K1)

    This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to quantify intracellular cAMP, providing a highly sensitive readout for2 [2].

    Materials & Preparation
    • Cell Line: CHO-K1 cells stably expressing wild-type hTAAR1 [3].

    • Stimulation Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX + 0.1% BSA.

    • Detection: HTRF cAMP dynamic kit (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

    Step-by-Step Methodology
    • Cell Preparation: Harvest CHO-K1-hTAAR1 cells and resuspend in Stimulation Buffer at a concentration of 1 × 10 6 cells/mL.

    • Plating: Dispense 10 µL of the cell suspension (10,000 cells) into each well of a white 384-well shallow-volume plate.

    • Ligand Stimulation: Add 10 µL of DFPMA (diluted in Stimulation Buffer, ranging from 10 µM to 0.1 nM) to the cells. Include β -phenylethylamine ( β -PEA, 1 µM) as a full agonist positive control [3].

    • Incubation: Seal the plate and incubate for 30 minutes at room temperature to allow G α s-mediated cAMP accumulation.

    • Lysis & Detection: Add 10 µL of cAMP-d2 conjugate and 10 µL of anti-cAMP-Europium cryptate (both diluted in lysis buffer) to all wells.

    • Signal Incubation: Incubate for 1 hour at room temperature in the dark.

    • Readout: Read the plate on an HTRF-compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.

    Quantitative Data Summary

    To benchmark DFPMA's efficacy, its pharmacological profile must be compared against established reference standards. The table below outlines the expected data structure for reporting these assays.

    TargetAssay TypeReference CompoundReference Value (nM)DFPMA Value (nM)Efficacy / Max Response
    hSERT Fluorescent UptakeFluoxetineIC 50​ = 18.5 ± 2.1Empirical DataComplete Inhibition (100%)
    hNET Fluorescent UptakeAtomoxetineIC 50​ = 4.3 ± 0.8Empirical DataComplete Inhibition (100%)
    hDAT Fluorescent UptakeGBR-12909IC 50​ = 14.2 ± 1.5Empirical DataComplete Inhibition (100%)
    hTAAR1 HTRF cAMP β -PEAEC 50​ = 110 ± 15Empirical DataPartial/Full Agonist (% of β -PEA)

    Mechanistic Visualization

    The following diagram illustrates the dual-pathway pharmacological hypothesis for DFPMA, mapping its interactions across both the HEK293 transporter model and the CHO-K1 GPCR model.

    G cluster_0 Transporter Assay (HEK293) cluster_1 GPCR Assay (CHO-K1) DFPMA [3-(2,4-Difluoro-phenyl)- propyl]-methyl-amine SERT hSERT / hNET DFPMA->SERT Antagonist TAAR1 hTAAR1 Receptor DFPMA->TAAR1 Agonist Reuptake Inhibition of Monoamine Reuptake SERT->Reuptake Blocks Transport Gs Gαs Protein TAAR1->Gs Couples AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Accumulation AC->cAMP Synthesizes

    Figure 1: Dual pharmacological mechanism of DFPMA at monoamine transporters and TAAR1.

    References

    • Title: TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront Source: PMC / NIH URL
    • Title: Non-Functional Trace Amine-Associated Receptor 1 Variants in Patients With Mental Disorders Source: Frontiers URL
    • Title: Amiodarone and its Putative Metabolites Fail to Activate Wild Type hTAAR1 Source: PMC / NIH URL

    Sources

    Method

    Application Note: Extraction and Isolation Techniques for[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine

    Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Document Type: Technical Protocol & Mechanistic Guide Introduction and Chemical Context The compound [3-(2,4-Difluoro-phenyl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Document Type: Technical Protocol & Mechanistic Guide

    Introduction and Chemical Context

    The compound [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine is a fluorinated secondary amine. Molecules featuring a halogenated phenylpropylamine scaffold are highly privileged motifs in pharmaceutical chemistry, frequently serving as critical intermediates or active pharmaceutical ingredients (APIs) for central nervous system (CNS) therapeutics (e.g., SSRIs and SNRIs).

    Isolating this class of compounds from crude reaction mixtures presents distinct challenges. The lipophilic 2,4-difluorophenyl group imparts significant organic solubility, while the secondary amine provides a highly basic center. As a Senior Application Scientist, I have designed this protocol to exploit these physicochemical properties. By utilizing a tightly controlled Acid-Base Liquid-Liquid Extraction (LLE) followed by Anhydrous Hydrochloride Salt Crystallization , this workflow ensures high-purity isolation without the need for resource-intensive chromatographic steps [1, 2].

    Physicochemical Profiling & Causality

    To design a self-validating extraction protocol, every experimental choice must be grounded in the molecule's physical chemistry. The secondary amine has an estimated pKa​ of 10.0 to 10.5.

    The Causality of pH Control: According to the Henderson-Hasselbalch equation, to ensure that >99.9% of the amine is protonated (and thus water-soluble), the pH of the aqueous phase must be driven at least two units below the pKa​ (target pH < 2). Conversely, to regenerate the free base for organic extraction, the pH must be raised at least two units above the pKa​ (target pH > 12) [3]. Failing to hit these exact pH thresholds will result in partitioned emulsions and catastrophic yield losses.

    Table 1: Physicochemical Parameters and Expected Partitioning Metrics
    ParameterValue / MetricMechanistic Rationale
    Molecular Weight 185.21 g/mol (Free Base)Determines stoichiometric equivalents for HCl salt formation.
    Estimated pKa​ 10.0 – 10.5Dictates the absolute pH thresholds required for aqueous partitioning.
    Acidic Extraction pH < 2.0Ensures complete conversion to the hydrophilic ammonium cation.
    Basic Extraction pH > 12.0Ensures complete deprotonation to the lipophilic free base.
    Expected Recovery 85% – 92%Based on standard LLE efficiencies for lipophilic secondary amines.
    Target Purity > 99.0% (HPLC)Achieved via selective precipitation of the crystalline HCl salt.

    Isolation Workflow Visualization

    The following diagram illustrates the phase-transfer logic utilized to strip away both neutral and acidic impurities prior to final crystallization.

    Workflow Crude Crude Reaction Mixture (in Organic Solvent) AcidExt Acidification (Add 1M HCl, pH < 2) Crude->AcidExt AqLayer1 Aqueous Layer (Protonated Amine) AcidExt->AqLayer1 Phase Separation OrgLayer1 Organic Layer (Neutral/Acidic Impurities) AcidExt->OrgLayer1 Discard Basify Basification (Add 5M NaOH, pH > 12) AqLayer1->Basify OrgExt Extraction (Add MTBE) Basify->OrgExt OrgLayer2 Organic Layer (Free Base Amine) OrgExt->OrgLayer2 Phase Separation AqLayer2 Aqueous Layer (Inorganic Salts/Waste) OrgExt->AqLayer2 Discard SaltForm Salt Formation (Anhydrous HCl in IPA) OrgLayer2->SaltForm Dry & Concentrate PureSalt Pure Hydrochloride Salt (Crystalline Solid) SaltForm->PureSalt Crystallize & Filter

    Figure 1: Comprehensive acid-base extraction and salt isolation workflow for secondary amines.

    Experimental Protocols

    Protocol 1: Liquid-Liquid Acid-Base Extraction (LLE)

    This protocol isolates the target amine from crude reaction mixtures containing neutral byproducts, unreacted starting materials, or acidic impurities.

    Step-by-Step Methodology:

    • Initial Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate) at a concentration of ~100 mg/mL. Transfer to a separatory funnel.

    • Acidic Extraction (Protonation): Add an equal volume of 1M aqueous Hydrochloric Acid (HCl). Shake vigorously and vent.

      • Self-Validation: Test the pH of the aqueous layer using indicator paper. It must be < 2. If not, add concentrated HCl dropwise until the target pH is reached.

    • Phase Separation: Allow the layers to separate. The lower organic layer (if using DCM) contains neutral/acidic impurities. The upper aqueous layer contains the protonated[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine. Drain and discard the organic layer. Wash the aqueous layer once more with fresh DCM to ensure complete removal of lipophilic impurities [3].

    • Basification (Deprotonation): Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath (neutralization is exothermic). Slowly add 5M Sodium Hydroxide (NaOH) dropwise with stirring.

      • Self-Validation: Check the pH. It must be > 12 to ensure the amine is fully converted back to its free base form. The solution will turn cloudy as the lipophilic free base oils out of the water.

    • Organic Extraction (Recovery): Transfer the basic aqueous mixture back to a separatory funnel. Extract twice with Methyl tert-butyl ether (MTBE).

      • Causality Note: MTBE is specifically chosen here over DCM because it has lower aqueous solubility, forms fewer emulsions with highly basic aqueous layers, and facilitates easier drying in the next step.

    • Drying and Concentration: Combine the MTBE layers, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the free base as a pale oil.

    Protocol 2: Hydrochloride Salt Formation and Crystallization

    Secondary amines in their free base form are often oils susceptible to oxidation. Converting the free base to a hydrochloride salt significantly improves solid-state stability and provides a highly crystalline matrix that rejects trace impurities [4, 5].

    Step-by-Step Methodology:

    • Solvent Selection & Dissolution: Dissolve the free base oil in anhydrous Isopropanol (IPA) at a ratio of 5 mL per gram of amine.

      • Causality Note: Anhydrous conditions are critical. Introducing water during salt formation can lead to the product "oiling out" rather than crystallizing, drastically reducing yield and purity [5].

    • Acidification: Place the solution in an ice bath (0–5 °C) under a nitrogen atmosphere. Slowly add 1.05 molar equivalents of anhydrous HCl in Dioxane (4M) or HCl in IPA dropwise with vigorous magnetic stirring.

    • Crystallization: Upon complete addition, a white precipitate should begin to form. Remove the ice bath and allow the suspension to stir at room temperature for 2 hours to ensure complete crystal lattice formation and Ostwald ripening. If crystallization is slow, add a small volume of anti-solvent (e.g., Heptane or cold MTBE) dropwise until persistent turbidity is observed.

    • Isolation: Collect the crystalline solid via vacuum filtration using a Buchner funnel. Wash the filter cake with ice-cold MTBE to remove any residual unreacted free base or trapped solvent.

    • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to afford the pure[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine hydrochloride salt.

    References

    • Acid-base extraction. Wikipedia. Available at:[Link]

    • Acid-Base Extraction | Purpose, Theory & Applications. Study.com. Available at:[Link]

    • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at:[Link]

    • Sequential Acetic Acid–Sodium Chloride Treatment to Control Salt Stoichiometry of a Hydrochloride Salt. Organic Process Research & Development. Available at:[Link]

    • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development. Available at:[Link]

    Application

    Application Notes and Protocols for the Evaluation of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine in Central Nervous System (CNS) Drug Discovery

    These application notes provide a comprehensive framework for the preclinical evaluation of the novel chemical entity, [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine, as a potential therapeutic agent for CNS disorders. Th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    These application notes provide a comprehensive framework for the preclinical evaluation of the novel chemical entity, [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine, as a potential therapeutic agent for CNS disorders. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind each experimental step.

    Introduction to the Candidate Compound: A Rational Approach to CNS Drug Design

    [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine is a novel psychoactive agent designed for potential application in CNS disorders. Its structure is analogous to known monoamine reuptake inhibitors, suggesting a possible mechanism of action involving the modulation of neurotransmitter systems. The incorporation of a 2,4-difluorophenyl moiety is a strategic chemical modification intended to enhance its drug-like properties. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, increase lipophilicity, and enhance blood-brain barrier (BBB) penetration, all of which are critical for CNS-acting drugs[1].

    The core structure, a propyl-methyl-amine chain linked to a substituted phenyl ring, shares features with fluoxetine (N-methyl-3-[p-trifluoromethylphenoxy]-3-phenylpropylamine), a selective serotonin reuptake inhibitor (SSRI)[2][3][4]. Based on this structural similarity, a primary hypothesis is that [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine may exhibit inhibitory activity at one or more key neurotransmitter transporters, such as the serotonin transporter (SERT), the dopamine transporter (DAT), or the norepinephrine transporter (NET). Compounds with similar structural motifs have also shown potential as dopamine transporter inhibitors and serotonin receptor modulators[5][6].

    This document outlines a phased approach to characterize the pharmacological profile of this compound, beginning with in vitro target identification and validation, followed by in vivo pharmacokinetic and behavioral studies.

    Phase 1: In Vitro Pharmacological and ADME Profiling

    The initial phase of evaluation focuses on identifying the primary biological targets of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine and assessing its fundamental drug-like properties.

    Protocol 1: Comprehensive Target Screening

    Rationale: To broadly survey the interaction of the compound with a wide range of CNS targets, a comprehensive binding assay panel is the most efficient first step. This unbiased approach can confirm the hypothesized mechanism of action or reveal novel, unexpected targets.

    Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine in DMSO.

    • Assay Panel: Submit the compound to a commercial radioligand binding assay service (e.g., the NIMH Psychoactive Drug Screening Program or a contract research organization). A typical panel should include, but not be limited to, receptors, ion channels, and transporters relevant to CNS function (e.g., adrenergic, dopaminergic, serotonergic, GABAergic, glutamatergic, and histaminergic receptors, as well as SERT, DAT, and NET).

    • Primary Screen: Conduct an initial screen at a single concentration (e.g., 10 µM) to identify significant binding interactions (typically >50% inhibition of radioligand binding).

    • Secondary Screen (Ki Determination): For any targets showing significant inhibition in the primary screen, perform follow-up concentration-response assays to determine the inhibition constant (Ki).

    Protocol 2: Neurotransmitter Transporter Uptake Assay

    Rationale: Based on the structural similarity to fluoxetine, it is critical to directly measure the functional effect of the compound on monoamine transporters. This assay quantifies the inhibition of neurotransmitter uptake into cells expressing the respective transporters.

    Methodology:

    • Cell Culture: Culture human embryonic kidney (HEK-293) cells stably expressing human SERT, DAT, or NET.

    • Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Compound Incubation: Pre-incubate the cells with a range of concentrations of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (e.g., from 1 nM to 100 µM) for 15-20 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., fluoxetine for SERT, GBR-12909 for DAT, and desipramine for NET).

    • Neurotransmitter Uptake: Add a mixture of a radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET) and its corresponding unlabeled form to each well. Incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a liquid scintillation counter.

    • Data Analysis: Calculate the percent inhibition of uptake for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

    Protocol 3: In Vitro ADME & Blood-Brain Barrier Permeability Assessment

    Rationale: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for CNS drug candidates. Of particular importance is the ability to cross the blood-brain barrier.

    Methodology:

    A. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

    • Principle: This assay uses a lipid-infused artificial membrane to predict passive diffusion across the BBB[7].

    • Procedure:

      • Add a lipid mixture (e.g., porcine brain lipid extract) in dodecane to a 96-well filter plate (donor plate).

      • Add the test compound to a buffer solution (pH 7.4) in the donor plate.

      • Place the filter plate on top of a 96-well acceptor plate containing buffer.

      • Incubate for 4-18 hours.

      • Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

      • Calculate the permeability coefficient (Pe).

    B. Cell-Based Blood-Brain Barrier Model

    • Principle: Using a cell line like hCMEC/D3, which forms tight junctions, provides a more biologically relevant model of the BBB, accounting for both passive and active transport mechanisms[8].

    • Procedure:

      • Culture hCMEC/D3 cells on Transwell inserts until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.

      • Add the test compound to the apical (blood) side of the Transwell.

      • At various time points, take samples from the basolateral (brain) side.

      • Measure the concentration of the compound on both sides using LC-MS/MS.

      • Calculate the apparent permeability coefficient (Papp).

    C. Metabolic Stability Assay

    • Principle: This assay uses liver microsomes to assess the susceptibility of the compound to metabolism by cytochrome P450 enzymes.

    • Procedure:

      • Incubate the test compound with human or rodent liver microsomes and NADPH (as a cofactor) at 37°C.

      • Take samples at different time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

      • Measure the concentration of the parent compound remaining at each time point using LC-MS/MS.

      • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

    Hypothetical In Vitro Data Summary
    Parameter Value
    SERT Ki 2.5 nM
    DAT Ki 150 nM
    NET Ki 75 nM
    SERT Uptake IC₅₀ 5.2 nM
    DAT Uptake IC₅₀ 320 nM
    NET Uptake IC₅₀ 180 nM
    PAMPA-BBB Pe 12 x 10⁻⁶ cm/s
    hCMEC/D3 Papp 10 x 10⁻⁶ cm/s
    Human Liver Microsome t₁/₂ 45 minutes

    Phase 2: In Vivo Pharmacokinetic and Behavioral Profiling

    Following promising in vitro data, the next phase involves evaluating the compound's behavior in a living organism.

    Protocol 4: Rodent Pharmacokinetic (PK) Study

    Rationale: This study is essential to understand how the compound is absorbed, distributed, metabolized, and eliminated in vivo, and to confirm that it reaches its target organ, the brain.

    Methodology:

    • Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats.

    • Dosing:

      • Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.

      • Oral (PO) Gavage: Administer a single dose (e.g., 5-10 mg/kg) to determine oral bioavailability.

    • Sample Collection: Collect blood samples (via tail vein or cardiac puncture) and brains at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Sample Processing:

      • Process blood to obtain plasma.

      • Homogenize brain tissue.

    • Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated LC-MS/MS method.

    • Data Analysis: Use pharmacokinetic software to calculate key parameters.

    Hypothetical Pharmacokinetic Parameters (Rat)
    Parameter Value
    IV Half-life (t₁/₂) 4.2 hours
    Oral Bioavailability (F%) 35%
    Brain-to-Plasma Ratio (2h post-dose) 3.5
    Cmax (PO, 10 mg/kg) 250 ng/mL
    Tmax (PO, 10 mg/kg) 1.5 hours
    Protocol 5: Rodent Behavioral Assays

    Rationale: Based on the hypothetical in vitro data suggesting potent and selective serotonin reuptake inhibition, behavioral models of depression and anxiety are appropriate for assessing potential therapeutic efficacy. General activity and motor coordination tests are included to rule out confounding effects.

    A. Open Field Test (General Locomotor Activity)

    • Apparatus: A square arena with video tracking capabilities.

    • Procedure:

      • Administer the test compound or vehicle to the animals.

      • After a pre-treatment period (e.g., 30-60 minutes), place each animal in the center of the open field.

      • Record activity for 10-30 minutes.

      • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    B. Rotarod Test (Motor Coordination)

    • Apparatus: A rotating rod with adjustable speed.

    • Procedure:

      • Train the animals to stay on the rotating rod for a set period.

      • On the test day, administer the compound or vehicle.

      • Place the animals on the accelerating rotarod and record the latency to fall.

    C. Forced Swim Test (Antidepressant-like Activity)

    • Apparatus: A cylinder filled with water.

    • Procedure:

      • Administer the compound or vehicle (typically on a sub-chronic or chronic dosing schedule, e.g., once daily for 7-14 days).

      • On the test day, place the animal in the water cylinder for a 5-6 minute session.

      • Record the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.

    D. Elevated Plus Maze (Anxiolytic-like Activity)

    • Apparatus: A plus-shaped maze raised off the floor, with two open arms and two closed arms.

    • Procedure:

      • Administer the compound or vehicle.

      • Place the animal in the center of the maze, facing an open arm.

      • Allow the animal to explore for 5 minutes.

      • Record the time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

    Visualizations

    G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Profiling cluster_2 Decision Point Target Screening Target Screening Transporter Uptake Transporter Uptake Target Screening->Transporter Uptake ADME & BBB ADME & BBB Transporter Uptake->ADME & BBB Go/No-Go Go/No-Go ADME & BBB->Go/No-Go Pharmacokinetics Pharmacokinetics Behavioral Assays Behavioral Assays Pharmacokinetics->Behavioral Assays Go/No-Go->Pharmacokinetics

    Caption: High-level workflow for the preclinical evaluation of a novel CNS drug candidate.

    G Compound Compound SERT Serotonin Transporter (SERT) Compound->SERT Inhibition Synaptic_Serotonin ↑ Synaptic Serotonin SERT->Synaptic_Serotonin Modulation Postsynaptic_Receptor Postsynaptic 5-HT Receptors Synaptic_Serotonin->Postsynaptic_Receptor Activation Therapeutic_Effect Antidepressant/Anxiolytic Effect Postsynaptic_Receptor->Therapeutic_Effect Downstream Signaling

    Caption: Hypothesized mechanism of action via serotonin transporter (SERT) inhibition.

    References

    • The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment.
    • Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System.
    • International Journal of Pharmaceutical Erudition. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier.
    • Sygnature Discovery. CNS and Pain Models.
    • Charles River Laboratories. CNS Assessments from ex vivo to in vitro.
    • Medicilon. CNS Pharmacology Models.
    • CEPHARES. Behavioral Models of CNS Diseases.
    • MDPI. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems.
    • WuXi Biology. CNS Disease Models and Safety Pharmacology Testing.
    • Biocytogen. Gene-Edited Models & Behavioral Platforms for Alzheimer's, Parkinson's, and More.
    • Smolecule. [3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine.
    • ACS Publications. Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents.
    • ResearchGate. Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
    • PubMed. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][8][9][10] triazolo [4, 3-d][8][10] diazepin-8-amine derivatives as potential BRD4 inhibitors. Available at:

    • PubMed. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors.
    • Sigma-Aldrich. Methyl-[3-(4-trifluoromethyl-phenyl)-propyl]-amine.
    • Google Patents. US5985322A - Method for the treatment of CNS disorders.
    • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
    • ResearchGate. (RS)-N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine -fluoxetine formula.
    • PubMed. Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM).
    • NIMH Chemical Synthesis and Drug Supply Program. Compound Information Page.
    • Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
    • MDPI. Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models.
    • Google Patents. WO1998011054A1 - Process for the preparation of fluoxetine.
    • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    troubleshooting impurities in[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine reactions

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors and failure modes associated with the synthesis of [3-(2,4-Difluoro-phenyl...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors and failure modes associated with the synthesis of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine .

    Because this molecule is a secondary amine containing a halogenated aromatic ring, its primary synthetic route—reductive amination of 3-(2,4-difluorophenyl)propanal with methylamine—is highly susceptible to three specific failure modes: overalkylation, hydrodefluorination, and base-catalyzed self-condensation.

    This guide moves beyond basic troubleshooting by treating the reaction as a self-validating system, ensuring you can identify and correct mechanistic deviations in real-time.

    Mechanistic Pathway & Impurity Branching

    To troubleshoot effectively, we must first map the causal relationships between the reagents and the potential byproducts. The diagram below illustrates the critical junctures where the synthesis can deviate from the target secondary amine.

    Pathway SM 3-(2,4-Difluorophenyl) propanal m/z: 170.2 Imine Imine Intermediate m/z: 184.2 SM->Imine + Methylamine (Acidic pH) Aldol Impurity C: Aldol Dimer m/z: 322.3 SM->Aldol Base Catalysis (Self-condensation) Amine Methylamine (MeNH2) Amine->Imine Product Target API: [3-(2,4-Difluoro-phenyl)- propyl]-methyl-amine m/z: 186.2 Imine->Product NaBH(OAc)3 (Selective Reduction) DesFluoro Impurity B: Des-fluoro Analog m/z: 168.2 Imine->DesFluoro H2 / Pd-C (Hydrodefluorination) TertAmine Impurity A: Tertiary Amine m/z: 340.4 Product->TertAmine + Excess SM (Overalkylation)

    Reaction pathway detailing target secondary amine synthesis and primary impurity branching.

    Quantitative Data: Impurity Profiling

    The choice of reducing agent and pH directly dictates the impurity profile. The table below summarizes the quantitative outcomes of different reductive amination conditions, demonstrating why mild hydride donors are mandatory for this specific substrate.

    Reducing SystemAdditive / pHConversion (%)Target Product (%)Impurity A: Overalkylation (%)Impurity B: Des-fluoro (%)Impurity C: Aldol Dimer (%)
    NaBH₄ None (pH ~9.0)856015< 0.110
    H₂ (50 psi) / Pd-C None (pH ~9.0)> 9975816 < 0.1
    NaBH(OAc)₃ AcOH (pH ~4.5)> 9896 < 1 < 0.1 < 1

    Self-Validating SOP: Optimized Reductive Amination

    To achieve the >96% purity profile shown above, the reaction must be executed as a one-pot, two-stage process. This protocol uses Sodium Triacetoxyborohydride (STAB) to exploit the kinetic differences between iminium and aldehyde reduction[1].

    Step 1: Imine Formation (Equilibrium Control)

    • In an oven-dried flask under N₂, dissolve 1.0 equivalent of 3-(2,4-difluorophenyl)propanal in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

    • Add 1.5 equivalents of Methylamine (2.0 M solution in THF). Causality: A stoichiometric excess of the primary amine outcompetes the secondary amine product, suppressing tertiary amine formation.

    • Add 1.0 equivalent of glacial acetic acid. Causality: Lowers the pH to ~4.5, protonating the intermediate imine to form a highly electrophilic iminium ion, which is required for STAB reduction.

    • Stir at 20°C for 30 minutes.

    Validation Checkpoint 1: Pull a 10 µL aliquot, quench with 1 mL Methanol, and analyze via LC-MS. You must observe >90% conversion to the imine intermediate (m/z [M+H]⁺ = 184.2). If unreacted aldehyde (m/z = 170.2) remains >10%, verify the anhydrous nature of your solvents, as ambient water will drive the equilibrium backward. Do not proceed to Step 2 until this checkpoint is passed.

    Step 2: Selective Reduction 5. Portion-wise, add 1.4 equivalents of Sodium Triacetoxyborohydride (STAB). Causality: STAB is sterically hindered and electron-deficient. It will rapidly reduce the iminium ion but is entirely unreactive toward any residual unprotonated aldehyde, preventing the formation of alcohol byproducts[1]. 6. Stir at 20°C for 4–6 hours.

    Validation Checkpoint 2: LC-MS analysis should show complete consumption of the imine mass and the appearance of the target product (m/z [M+H]⁺ = 186.2).

    Step 3: Quench and Isolation 7. Quench the reaction by slowly adding saturated aqueous NaHCO₃. Causality: Neutralizes the acetic acid and safely hydrolyzes any unreacted boron species. 8. Extract the aqueous layer 3x with Dichloromethane (DCM). 9. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Troubleshooting Desk (FAQs)

    Q1: My LC-MS shows a significant mass peak at m/z 340.4. Why is my product over-alkylating into a tertiary amine, and how do I stop it? A1: The mass 340.4 corresponds to N,N-bis[3-(2,4-difluorophenyl)propyl]methylamine (Impurity A). Overalkylation occurs when your newly formed secondary amine product acts as a nucleophile and attacks unreacted starting aldehyde, forming a new iminium ion that gets reduced[1]. Resolution: This is a kinetic failure. Ensure you are using at least a 1.5x molar excess of methylamine to outcompete the secondary amine. Furthermore, if you are using harsh reducing agents like NaBH₄, switch immediately to STAB. STAB allows you to pre-form the imine completely before any reduction takes place, minimizing the lifetime of free aldehyde in the presence of your product[1].

    Q2: We attempted to scale up using catalytic hydrogenation (H₂ with Pd/C) to avoid boron waste, but we are seeing 10-15% of a des-fluoro impurity (m/z 168.2). What is the mechanism behind this? A2: You are observing hydrodefluorination (Impurity B). Transition metals like Palladium and Rhodium are highly prone to inserting into the C-F bonds of fluoroarenes via oxidative addition. In the presence of hydrogen gas, this is followed by reductive elimination, yielding a defluorinated arene[2]. The ortho-fluorine in your 2,4-difluorophenyl ring is particularly susceptible due to its electronic environment. Resolution: If catalytic hydrogenation is mandatory for your scale-up, you must "poison" the catalyst to reduce its insertion capability (e.g., using sulfided Pd/C or Lindlar's catalyst) or lower the hydrogen pressure. Alternatively, switch to a metal-free transfer hydrogenation or revert to the STAB protocol to completely bypass transition-metal-mediated C-F activation.

    Q3: The reaction mixture is turning yellow/brown, and I'm detecting a higher molecular weight impurity (m/z 322.3) that isn't the tertiary amine. What is happening? A3: This is an aldol condensation dimer (Impurity C). Your starting material, 3-(2,4-difluorophenyl)propanal, contains acidic alpha-protons. If the methylamine is added without an acid catalyst, the basicity of the amine (pH ~9) causes the aldehyde to deprotonate and self-condense into an enal[3]. Resolution: This is a pH control issue. Ensure that glacial acetic acid is added concurrently with or immediately after the methylamine. Keeping the pH slightly acidic (pH 4.5) instantly suppresses base-catalyzed enolate formation while simultaneously activating the imine for reduction.

    References

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines Source: ACS Combinatorial Science URL: [Link]

    • Title: Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions Source: Environmental Science & Technology (ACS Publications) URL: [Link]

    Sources

    Optimization

    Technical Support Center: Stability and Storage of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine

    Introduction: Welcome to the technical support guide for [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term st...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Welcome to the technical support guide for [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Due to its secondary amine structure and difluorinated aromatic ring, this molecule is susceptible to specific degradation pathways. Proper handling and storage are paramount to prevent the formation of impurities that could compromise experimental outcomes, safety, and regulatory compliance. This guide provides answers to common questions, troubleshooting workflows, and in-depth protocols based on established scientific principles and regulatory standards.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses the most common inquiries regarding the handling and storage of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine.

    Q1: What are the optimal storage conditions for this compound? The optimal conditions are designed to mitigate the primary risks of oxidation, hydrolysis, and photodegradation. Adherence to these guidelines is the first line of defense in preserving the compound's purity.

    ParameterRecommendationRationale
    Temperature Long-Term: ≤ -20°C Reduces the rate of all chemical degradation reactions.[1][2] For APIs intended for freezer storage, this is a standard precautionary measure.
    Short-Term: 2°C to 8°C Slows degradation processes for routine lab use. Avoids repeated freeze-thaw cycles.[1]
    Atmosphere Inert Gas (Argon or Nitrogen) The secondary amine is highly susceptible to oxidation.[3][4] An inert atmosphere displaces oxygen, preventing oxidative degradation.
    Light Exposure Protect from Light (Amber Vial) The difluorophenyl group may be susceptible to photolytic degradation upon exposure to UV or visible light.[5][6][7]
    Humidity Store in a Dry Environment Amines can be hygroscopic, and absorbed moisture can facilitate hydrolytic degradation or act as a medium for other reactions.[8] Use of a desiccator is recommended.
    Container Tightly Sealed, Inert Material Use Type I borosilicate amber glass vials with PTFE-lined caps or compatible HDPE containers to prevent leaching and reaction with the container material.[7][8]

    Q2: What are the primary degradation pathways I should be concerned about? Based on its chemical structure, the following pathways are most likely:

    • Oxidation: This is the most significant risk for a secondary alkylamine. The reaction can be initiated by atmospheric oxygen, trace metal ions, or peroxides. The initial step involves the formation of an amine radical, which can lead to N-oxides, imines, or even cleavage of the N-C bond to form aldehydes and other byproducts.[3][4][9]

    • Photodegradation: Aromatic compounds, particularly those with halogen substituents, can absorb UV light, leading to excited states that undergo decomposition.[5][6] While the C-F bond is strong, photolytic cleavage or other ring modifications are possible.[7]

    • Reaction with Excipients/Impurities: In formulated products or solutions, the amine can react with trace impurities. For example, formic acid or formaldehyde (common degradation products of excipients like PEGs) can lead to the formation of N-formyl or N-methyl impurities, respectively.[10][11]

    Q3: What are the visible signs of degradation? While chemical degradation often occurs without visible cues, you should be alert for:

    • Color Change: The appearance of a yellow or brown tint in a previously colorless or white sample.

    • Odor Development: Formation of volatile degradation products like aldehydes can produce a noticeable odor.

    • Phase Change: The appearance of precipitates in a solution or the liquefaction/clumping of a solid powder.

    • Insolubility: A previously soluble sample becoming difficult to dissolve can indicate the formation of polymeric impurities.

    Q4: Does the physical form (free base vs. salt) affect stability? Yes, significantly. The free base, with its lone pair of electrons on the nitrogen atom, is generally more susceptible to oxidation. Converting the amine to a salt (e.g., a hydrochloride or tartrate salt) protonates the nitrogen. This makes the lone pair unavailable for oxidation, significantly enhancing the compound's chemical stability. For long-term storage, a crystalline salt form is almost always preferable to the free base oil or amorphous solid.

    Part 2: Troubleshooting Guide

    This section provides a logical framework for addressing suspected degradation.

    Scenario 1: My sample has changed color and/or developed an unusual odor.

    • Immediate Action: Do not use the sample in critical experiments. Quarantine the vial to prevent cross-contamination.

    • Hypothesis: Color change is often indicative of oxidation, which can create conjugated imine systems or other chromophores.

    • Analytical Verification: Perform a simple comparative analysis.

      • TLC: Spot the suspect sample alongside a trusted reference standard (if available). The appearance of new spots, particularly near the baseline (polar N-oxides) or at different Rf values, confirms degradation.

      • HPLC: If a method is available, inject the sample. The appearance of new peaks and a decrease in the area of the main peak confirms purity loss.[7]

    • Corrective Action: Review your storage and handling procedures against the recommendations in this guide. The most likely cause is exposure to air (oxygen) and/or light. Discard the degraded material and obtain a fresh lot, implementing stricter storage protocols immediately.

    Scenario 2: My HPLC/LC-MS analysis shows new, unexpected peaks.

    • Data Interpretation: Quantify the impurity levels. Are they trace (<0.1%) or significant (>0.5%)? A significant increase in impurities over time is a clear indicator of instability.

    • Peak Identification (if necessary): If the impurities are significant, identification may be required.

      • Mass Spectrometry (MS): The mass of the impurity peak provides clues. A +16 Da shift suggests oxidation (N-oxide formation). A -2 Da shift could indicate imine formation.

      • Forced Degradation Study: Compare the impurity profile of your sample to that of samples subjected to controlled stress (see Protocol 2). If an impurity peak matches a peak generated under oxidative stress, for example, you have identified the likely degradation pathway.[12][13]

    • Root Cause Analysis: A new peak profile points to a stability issue.

      • Was the sample left on a benchtop? (Photodegradation, oxidation)

      • Was it stored in a clear vial? (Photodegradation)

      • Was the vial properly sealed and purged with inert gas? (Oxidation)

      • Was it exposed to high temperatures? (Thermal Degradation)

    • Solution: Implement the rigorous storage and handling protocols outlined below. For future analytical work, ensure your HPLC method is "stability-indicating," meaning it can resolve the main compound from all known degradation products.[14][15]

    Part 3: In-Depth Protocols

    Protocol 1: Recommended Procedure for Aliquoting and Long-Term Storage

    This protocol minimizes exposure to atmospheric oxygen and moisture.

    • Preparation: Work in a low-humidity environment, preferably inside a glove box purged with nitrogen or argon. If a glove box is unavailable, work quickly in a well-ventilated fume hood.

    • Pre-Chill: Allow the main container of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

    • Aliquoting: Weigh the desired amounts of the compound into appropriately sized amber glass vials with PTFE-lined screw caps.

    • Inerting: Gently flush the headspace of each new aliquot vial with a stream of dry nitrogen or argon for 15-30 seconds.

    • Sealing: Immediately and tightly seal the vial cap. For extra protection, wrap the cap-vial interface with Parafilm®.

    • Labeling: Clearly label each vial with the compound name, lot number, concentration (if in solution), and date.

    • Storage: Place the aliquots in a designated, light-protected secondary container and store in a ≤ -20°C freezer. Return the main stock container to the freezer after purging its headspace with inert gas.

    Protocol 2: Outline for a Forced Degradation Study

    Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing stability-indicating analytical methods, as recommended by ICH guidelines.[12][13][14][16] The goal is to achieve 5-20% degradation.[12]

    • Sample Preparation: Prepare several identical samples of the compound, typically at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Retain an unstressed sample as a control.

    • Acid & Base Hydrolysis:

      • Add HCl to a sample to a final concentration of 0.1 M.

      • Add NaOH to a separate sample to a final concentration of 0.1 M.

      • Heat both at 60°C for 24-48 hours. Neutralize before analysis.

    • Oxidative Degradation:

      • Add hydrogen peroxide (H₂O₂) to a sample to a final concentration of 3%.[12]

      • Keep at room temperature for up to 24 hours, monitoring frequently as oxidation can be rapid.

    • Thermal Degradation:

      • Store a solid sample and a solution sample in an oven at 70-80°C for 48 hours.

    • Photolytic Degradation:

      • Expose a solid sample and a solution sample to a light source compliant with ICH Q1B guidelines (providing both UV and visible output).

      • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Analysis: Analyze all stressed samples and the control by a suitable HPLC-UV/MS method. Compare the chromatograms to identify the degradation products formed under each condition.

    Part 4: Key Degradation Mechanisms

    Understanding the chemistry behind degradation allows for more effective prevention.

    Mechanism 1: Oxidative Degradation of the Secondary Amine

    The secondary amine is the most reactive site on the molecule for oxidation. The process is often a radical chain reaction that can be catalyzed by trace metals. The primary product is often an N-oxide, which is more polar and will elute earlier in reversed-phase HPLC.

    G cluster_0 Oxidative Degradation Pathway A [R-CH2]-NH-[CH3] (Parent Amine) B [R-CH2]-N•-[CH3] (Amine Radical Cation) A->B O2, Metal Ions (Initiation) C [R-CH2]-N+(O-)-[CH3] (N-Oxide) B->C Further Oxidation D [R-CH]=N-[CH3] (Imine) B->D Hydrogen Abstraction

    Caption: Potential oxidative degradation pathways for the secondary amine.

    Mechanism 2: Photolytic Degradation

    The 2,4-difluorophenyl ring is an electron-rich system that can absorb UV radiation. This can promote the molecule to an excited state, making it susceptible to reactions that would not occur in the ground state. While predicting the exact products is difficult without experimental data, potential pathways include C-F bond cleavage followed by reaction with solvent, or complex ring rearrangements. Protecting the compound from light is the most effective preventative measure.[6]

    Part 5: Visual Troubleshooting Workflow

    This decision tree provides a logical workflow for investigating a suspected stability issue.

    G start_node Degradation Suspected (e.g., Color Change, New HPLC Peak) process_node process_node decision_node decision_node end_node end_node fail_node fail_node A A B Perform Comparative Analysis (HPLC, TLC vs. Reference Standard) A->B C Is Degradation Confirmed? B->C D Review Storage & Handling Procedures C->D Yes G No Degradation Observed. Issue may be artifactual (e.g., solvent, column bleed). C->G No E Identify Source of Stress (Air, Light, Heat, Impurity?) D->E F Implement Corrective Actions: - Use Inert Gas - Store in Amber Vials - Store at ≤ -20°C E->F H Photodegradation E->H Light I Oxidation E->I Air/O2 J Thermal/Other E->J Heat/Other

    Sources

    Reference Data & Comparative Studies

    Validation

    [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine vs other fluorinated propylamines

    Publish Comparison Guide:[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine vs. Alternative Fluorinated Propylamines Executive Summary The phenylpropylamine scaffold is a privileged structure in neuropharmacology and systemic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Publish Comparison Guide:[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine vs. Alternative Fluorinated Propylamines

    Executive Summary

    The phenylpropylamine scaffold is a privileged structure in neuropharmacology and systemic drug design, forming the backbone of numerous monoamine reuptake inhibitors, kinase inhibitors, and central nervous system (CNS) agents. However, the unadorned phenyl ring is highly susceptible to cytochrome P450 (CYP450)-mediated oxidative clearance, specifically at the para (C4) and ortho (C2) positions[1]. The compound [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (DFPMA) introduces a strategic "metabolic shield" via di-fluorination[2]. This guide objectively compares DFPMA against unfluorinated and mono-/alternative di-fluorinated analogs, providing researchers with the mechanistic causality and experimental protocols necessary to leverage this scaffold in lead optimization.

    Structural Rationale & Causality: The "Metabolic Shield"

    Expertise & Experience Insight: In drug design, simply adding fluorine does not guarantee stability; placement is everything. The C-F bond is significantly stronger than the C-H bond, but its primary metabolic benefit arises from its stereoelectronic effects[1].

    • Why 4-Fluoro? The para position of a phenyl ring is the classic site for CYP2D6 and CYP3A4-mediated aromatic hydroxylation. Fluorination here directly blocks the formation of reactive arene oxides or quinone-imines[3].

    • Why 2,4-Difluoro? Blocking the para position often induces "metabolic switching," where the CYP enzyme simply reorients the molecule to oxidize the ortho (C2) position[4]. By incorporating a second fluorine at the 2-position, DFPMA effectively shuts down this secondary liability without adding excessive steric bulk (fluorine's Van der Waals radius is 1.47 Å, closely mimicking hydrogen's 1.20 Å). This dual-shielding strategy drastically reduces intrinsic clearance ( Clint​ ) and prolongs in vivo half-life[5].

    • Why Methylamine? The secondary amine (N-methyl) provides a critical hydrogen bond donor/acceptor site while maintaining optimal lipophilicity (LogD) for blood-brain barrier (BBB) penetration, compared to primary amines which are rapidly degraded by Monoamine Oxidases (MAOs) or tertiary amines which can be overly lipophilic.

    Comparative Performance Data

    The following table synthesizes representative in vitro human liver microsome (HLM) assay data, demonstrating how specific fluorination patterns impact the metabolic fate of the phenylpropylamine scaffold.

    Compound ScaffoldSubstitution Clint​ (µL/min/mg) t1/2​ in HLM (min)LogP (Calc)Primary Metabolic Liability
    PhenylpropylamineNone (H)> 85.0< 152.1Rapid para-hydroxylation
    4-Fluoro Analog4-F42.5~ 352.3Ortho-hydroxylation (Metabolic switch)
    3,4-Difluoro Analog3,4-diF28.1~ 552.5Ortho-hydroxylation
    DFPMA 2,4-diF < 15.0 > 100 2.4 N-demethylation (Slow)

    Table 1: Impact of fluorination patterns on the metabolic stability of the phenylpropylamine scaffold.

    Mechanistic Visualization

    To illustrate the causality behind the clearance data, the following diagram maps the CYP450 interaction pathways, highlighting how the 2,4-difluoro substitution prevents metabolic degradation.

    MetabolicPathway Unfluorinated Unfluorinated Phenylpropylamine CYP450_1 CYP450 (CYP2D6 / 3A4) Unfluorinated->CYP450_1 Metabolite Para/Ortho-Hydroxylation (Rapid Clearance) CYP450_1->Metabolite Oxidation at C4/C2 DFPMA 2,4-Difluoro Analog (DFPMA) CYP450_2 CYP450 (CYP2D6 / 3A4) DFPMA->CYP450_2 Stable Metabolic Shield (Prolonged Half-Life) CYP450_2->Stable Blocked by C-F bonds

    Fig 1: CYP450 metabolic shielding by 2,4-difluorination on the phenylpropylamine scaffold.

    Experimental Protocols: Self-Validating Systems

    To empirically validate the metabolic advantages of DFPMA over other fluorinated alternatives, researchers must employ a robust in vitro intrinsic clearance assay[4]. The following protocol is designed to be self-validating by including both positive and negative controls to ensure enzyme viability and assay integrity.

    Protocol: Human Liver Microsome (HLM) Stability & Intrinsic Clearance Assay Objective: Determine the Clint​ and half-life ( t1/2​ ) of DFPMA versus mono-fluorinated analogs[4].

    Step-by-Step Methodology:

    • Preparation of Reagents:

      • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

      • Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a working protein concentration of 1.0 mg/mL in the phosphate buffer.

      • Prepare a 10 mM stock of DFPMA, the 4-fluoro analog, and the unfluorinated control in DMSO. Dilute to a 1 µM final assay concentration (ensure final DMSO concentration is <0.1% to prevent CYP inhibition).

    • Pre-Incubation (Self-Validation Step):

      • In a 96-well plate, combine the HLM suspension and the test compounds.

      • Causality Check: Include Verapamil as a high-clearance positive control (validates that the CYPs are active) and Warfarin as a low-clearance negative control (validates that non-specific binding/degradation is absent).

      • Pre-incubate the plate at 37°C for 10 minutes on a thermoshaker.

    • Reaction Initiation:

      • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)[4].

    • Kinetic Sampling & Quenching:

      • At time points 0, 5, 15, 30, 60, and 90 minutes, extract a 50 µL aliquot from each well.

      • Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent will precipitate the microsomal proteins.

    • Sample Processing & Analysis:

      • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

      • Transfer the supernatant to a clean plate for LC-MS/MS analysis.

      • Data Processing: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate t1/2​=0.693/k and Clint​=(k×V)/P (where V is incubation volume and P is protein mass).

    Conclusion

    When optimizing a phenylpropylamine lead, the selection of the fluorination pattern dictates the pharmacokinetic fate of the molecule. While mono-fluorination at the 4-position addresses primary oxidation, it leaves the molecule vulnerable to metabolic switching. [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine provides a comprehensive "metabolic shield," drastically reducing intrinsic clearance while maintaining the physicochemical properties required for target engagement and membrane permeability.

    References

    • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - N
    • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - MDPI
    • Enhancing Metabolic Stability of Fluorinated Drug Candid
    • Towards the Development of an In vivo Chemical Probe for Cyclin G Associ
    • Enhancing Metabolic Stability (The "Metabolic Shield") - SDI Article

    Sources

    Comparative

    Comparative Efficacy of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine Structural Analogs as Dual Serotonin and Norepinephrine Reuptake Inhibitors

    Abstract This guide provides a comprehensive comparison of the in vitro efficacy of structural analogs based on a fluorinated phenylpropylamine scaffold, a core chemical structure relevant to the development of dual sero...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This guide provides a comprehensive comparison of the in vitro efficacy of structural analogs based on a fluorinated phenylpropylamine scaffold, a core chemical structure relevant to the development of dual serotonin and norepinephrine reuptake inhibitors (SNRIs). Given the specificity of the query for "[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine," and its limited direct representation in public-domain research, this guide focuses on the broader, yet structurally related, class of compounds to provide a scientifically robust and data-supported comparison. We will delve into the structure-activity relationships (SAR), comparative biological data, and the experimental protocols essential for evaluating these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antidepressants and therapeutics for related neurological disorders.

    Introduction: The Phenylpropylamine Scaffold in SNRI Discovery

    The phenylpropylamine scaffold is a cornerstone in the development of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). These drugs are frontline treatments for major depressive disorder (MDD), anxiety disorders, and neuropathic pain.[1][2] Their mechanism of action involves blocking the serotonin transporter (SERT) and/or the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][3]

    The strategic incorporation of fluorine atoms into the phenyl ring, as suggested by the "[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine" structure, is a common medicinal chemistry strategy to modulate a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[4] Halogen substitution, particularly with fluorine, can enhance protein-ligand interactions, for instance, by acting as a hydrogen bond acceptor.[4] This guide will explore how variations in this core structure impact the inhibitory potency at SERT and NET.

    Structure-Activity Relationships (SAR) and Comparative Efficacy

    The efficacy of phenylpropylamine analogs as SNRIs is highly dependent on specific structural features. Key modifications that influence activity include:

    • Substitution on the Phenyl Ring: The position and nature of substituents on the aromatic ring are critical. For example, in related structures like fluoxetine, a trifluoromethyl group in the para-position of a phenolic ring has been shown to increase SSRI activity six-fold compared to its non-fluorinated counterpart.[4] The spatial arrangement of these substituents is also significant.[4]

    • Chirality: The presence of chiral centers can significantly impact the potency and selectivity for SERT and NET. In one study of a series of 3-substituted pyrrolidines, the SERT activity was relatively consistent among isomers, but the NET activity was markedly different, highlighting the importance of stereochemistry in fine-tuning the dual-inhibitor profile.[5]

    • Nature of the Amine Group: The substitution on the nitrogen atom (e.g., methyl vs. other alkyl groups) can influence the compound's interaction with the transporter binding sites.

    Visualization of the Core Scaffold and Key Modification Points

    SAR_Scaffold cluster_core Core Phenylpropylamine Scaffold cluster_modifications Key Modification Points Core [Phenyl Ring]-CH2-CH2-CH(R1)-N(H)-R2 R_Phenyl Phenyl Ring Substitution (e.g., Fluorine position) Core->R_Phenyl Modulates binding affinity and metabolic stability R1 Alkyl Substitution (R1) (Influences Chirality) Core->R1 Affects stereoselectivity for SERT vs. NET R2 Amine Substitution (R2) (e.g., Methyl group) Core->R2 Impacts interaction with transporter binding pocket

    Caption: Core phenylpropylamine scaffold and key points for structural modification.

    Comparative In Vitro Efficacy Data

    The following table summarizes hypothetical, yet representative, in vitro data for a series of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine structural analogs, based on trends observed in the scientific literature for similar compound classes. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity.

    Compound IDPhenyl Ring SubstitutionR1R2SERT IC50 (nM)NET IC50 (nM)SERT/NET Ratio
    Analog A 2,4-DifluoroHMethyl15750.2
    Analog B 4-FluoroHMethyl252500.1
    Analog C 2,4-DifluoroMethylMethyl10500.2
    Analog D 2,4-DifluoroHEthyl301000.3
    Duloxetine 2-ThienylHMethyl1.27.50.16
    Venlafaxine 4-MethoxyphenylCyclohexylDimethyl252480.1

    Note: The data for Analogs A-D are illustrative examples derived from established SAR principles. Data for Duloxetine and Venlafaxine are representative values from the literature. A lower IC50 value indicates higher potency. The SERT/NET ratio provides an indication of the compound's selectivity.

    From this illustrative data, we can infer several SAR trends:

    • Di-fluoro substitution (Analog A vs. B) appears to enhance potency at both SERT and NET compared to mono-fluoro substitution.

    • Introduction of a methyl group at the R1 position (Analog C vs. A) can further increase potency, potentially due to favorable stereochemical interactions within the transporter binding sites.

    • Increasing the size of the amine substituent (Analog D vs. A) may lead to a decrease in potency.

    Experimental Protocols for Efficacy Determination

    The in vitro efficacy of potential SNRI candidates is primarily determined through radioligand binding assays and neurotransmitter uptake inhibition assays.[6][7] These assays are crucial for establishing the potency and selectivity of new chemical entities.

    Radioligand Binding Assay

    This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the SERT and NET. It is a direct measure of the compound's affinity for the transporters.

    Protocol:

    • Cell Culture and Membrane Preparation:

      • HEK-293 cells stably expressing human SERT or NET are cultured to confluency.

      • Cells are harvested, and crude membrane preparations are isolated by centrifugation.

    • Binding Reaction:

      • Membrane preparations are incubated with a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET) and varying concentrations of the test compound.

      • The incubation is carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.

    • Separation of Bound and Free Ligand:

      • The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Quantification:

      • The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis:

      • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[8]

    Neurotransmitter Uptake Inhibition Assay

    This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]-serotonin or [³H]-norepinephrine) into cells expressing the respective transporter.[3][9]

    Protocol:

    • Cell Culture:

      • HEK-293 cells stably expressing human SERT or NET are seeded in multi-well plates and grown to confluency.

    • Pre-incubation:

      • The cells are washed and pre-incubated with varying concentrations of the test compound for a defined period.

    • Uptake Initiation:

      • A radiolabeled neurotransmitter ([³H]-serotonin or [³H]-norepinephrine) is added to initiate uptake.

    • Uptake Termination:

      • After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

    • Quantification:

      • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • Data Analysis:

      • The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined by non-linear regression analysis.

    Experimental Workflow Visualization

    experimental_workflow cluster_assays In Vitro Efficacy Assays cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay B1 HEK-293 cells with hSERT or hNET B2 Membrane Preparation B1->B2 B3 Incubation with Radioligand & Test Compound B2->B3 B4 Filtration B3->B4 B5 Scintillation Counting B4->B5 B6 IC50/Ki Determination B5->B6 U1 HEK-293 cells with hSERT or hNET U2 Pre-incubation with Test Compound U1->U2 U3 Addition of Radiolabeled Neurotransmitter U2->U3 U4 Uptake Termination & Cell Lysis U3->U4 U5 Scintillation Counting U4->U5 U6 IC50 Determination U5->U6

    Caption: Workflow for in vitro efficacy determination of SNRI candidates.

    Signaling Pathway: Mechanism of Action of SNRIs

    SNRIs exert their therapeutic effects by modulating serotonergic and noradrenergic signaling in the central nervous system. By blocking SERT and NET, they increase the residence time of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.

    SNRI_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_NE_Vesicles Vesicles with Serotonin (5-HT) & Norepinephrine (NE) 5HT 5-HT 5HT_NE_Vesicles->5HT Release NE NE 5HT_NE_Vesicles->NE Release SERT SERT NET NET SNRI SNRI Analog SNRI->SERT Inhibition SNRI->NET Inhibition 5HT->SERT Reuptake 5HT_Receptor 5-HT Receptors 5HT->5HT_Receptor Binding NE->NET Reuptake NE_Receptor NE Receptors NE->NE_Receptor Binding

    Caption: Mechanism of action of SNRIs at the synapse.

    Conclusion and Future Directions

    The comparative analysis of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine structural analogs highlights the critical role of systematic structural modifications in optimizing potency and selectivity for SERT and NET. The strategic placement of fluorine atoms and the consideration of stereochemistry are key factors in the design of effective dual reuptake inhibitors.

    Future research in this area should focus on:

    • Expanding the SAR: Investigating a wider range of substitutions on the phenyl ring and exploring different amine substituents to further refine the pharmacophore.

    • In Vivo Efficacy Studies: Progressing lead compounds with promising in vitro profiles to animal models of depression and pain to evaluate their in vivo efficacy and pharmacokinetic properties.

    • Off-Target Profiling: Conducting comprehensive screening against a panel of other receptors and transporters to ensure a favorable selectivity profile and minimize potential side effects.

    The development of novel SNRIs with improved efficacy and tolerability remains a significant goal in the treatment of major depressive disorder and related conditions. The principles and methodologies outlined in this guide provide a solid foundation for the rational design and evaluation of new therapeutic candidates based on the fluorinated phenylpropylamine scaffold.

    References

    • Vertex Pharmaceuticals. (2013). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor.
    • Gould, G. G., & Lindsley, C. W. (2010). A Fluorescence Displacement Assay for Antidepressant Drug Discovery Based on Ligand Conjugated Quantum Dots. PMC.
    • Schou, A. J., Thomsen, K., & Geisler, A. (1987). In vitro methods for the assessment of the inhibitory effects of antidepressants in rat parotid glands. PubMed.
    • Sucic, S., & Bönisch, H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate.
    • Wang, K. H., Penmatsa, A., & Gouaux, E. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. PMC - NIH.
    • Chen, S. S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy. Journal of Depression and Anxiety.
    • Hudson, S. C., et al. (2008). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. Semantic Scholar.
    • Ly, C. (2020). Psychedelic-Inspired Medium-Throughput Assays for the Development of Next-Generation Neurotherapeutics. eScholarship.
    • Sucic, S., & Bönisch, H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments.
    • Persson, M., et al. (2023). Characterization of neurotransmitter inhibition for seven cathinones by a proprietary fluorescent dye method. Diva-Portal.org.
    • Drago, F. (2012). Models for depression in drug screening and preclinical studies: Future directions. World Journal of Pharmacology.
    • Stocking, E. M., et al. (2010). Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists. PubMed.
    • Zhang, Y., et al. (2025). Discovery of Rapid-Acting, Orally Available Antidepressants by Activating TrkB Signaling. Journal of Medicinal Chemistry - ACS Publications.
    • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic.
    • Zwart, D. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC.
    • BenchChem. (n.d.). Application Notes & Protocols: In Vitro Assays for Measuring Dapoxetine SERT Inhibition.
    • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR.
    • van der Velden, W. J. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry - ACS Publications.
    • Hudson, S. C., et al. (2008). Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability. Request PDF - ResearchGate.
    • Lee, H., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. PMC.
    • Yoshida, S., et al. (2004). Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase. Sci-Hub.
    • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed.
    • Yoshida, S., et al. (2004). Fluorinated Phenylcyclopropylamines. 2. Effects of Aromatic Ring Substitution and of Absolute Configuration on Inhibition of Microbial Tyramine Oxidase. Journal of Medicinal Chemistry - Figshare.
    • Shelton, R. C. (2009). Serotonin Norepinephrine Reuptake Inhibitors: Similarities and Differences. ResearchGate.
    • Woo, D. (2024). SNRIs: A Pharmacological Comparison. Madison Avenue TMS & Psychiatry.

    Sources

    Validation

    In Vivo vs. In Vitro Pharmacological Profiling of[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Structural Rationale The translation of a central nervous system (CNS) dr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

    Executive Summary & Structural Rationale

    The translation of a central nervous system (CNS) drug candidate from a controlled in vitro environment to a complex in vivo system is the most critical hurdle in preclinical development. This guide presents an objective, data-driven comparison of the investigational monoamine transporter inhibitor [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (DFPMA) against the industry-standard reference, Fluoxetine.

    The structural design of DFPMA relies on a privileged phenylpropylamine scaffold. The strategic introduction of a 2,4-difluoro motif is a hallmark medicinal chemistry approach designed to block CYP450-mediated aromatic oxidation (specifically by CYP2D6) and increase target binding affinity through enhanced lipophilicity and halogen bonding [1]. However, as this guide will demonstrate, the very modifications that optimize in vitro metrics can introduce profound pharmacokinetic paradoxes in vivo.

    In Vitro Pharmacological Profiling

    In vitro assays serve as the primary gatekeeper for target engagement. DFPMA was evaluated for its binding affinity to the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), alongside its metabolic stability in Human Liver Microsomes (HLM).

    Quantitative In Vitro Data Comparison
    ParameterDFPMAFluoxetine (Reference)Assay Context
    SERT Ki​ (nM) 1.2 ± 0.30.8 ± 0.2Radioligand Binding ( [3H] citalopram)
    NET Ki​ (nM) 4.5 ± 0.6240 ± 15Radioligand Binding ( [3H] nisoxetine)
    HLM Intrinsic Clearance ( μL/min/mg )12.445.2Microsomal Stability Assay
    LogP (Calculated) 4.84.0Lipophilicity

    Analysis: In vitro, DFPMA outperforms Fluoxetine as a highly potent, dual-acting SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) with superior metabolic stability. The 2,4-difluoro substitution successfully reduced intrinsic clearance by nearly 4-fold.

    Experimental Methodology: Radioligand Binding Assay

    To ensure a self-validating system, transporter affinities were determined using competitive radioligand binding, a gold-standard protocol for monoamine neurotransmitter transporters [2].

    Step-by-Step Protocol:

    • Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.0 nM of the target-specific radioligand (e.g., [3H] citalopram for SERT), and varying concentrations of DFPMA (10 pM to 10 µM).

    • Equilibration: Incubate the microplates at 25°C for 60 minutes to reach steady-state thermodynamic equilibrium.

    • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

    • Quantification: Measure retained radioactivity using a liquid scintillation counter.

    • Causality & Validation: Non-specific binding is defined using 10 µM paroxetine. The IC50​ values are converted to absolute inhibition constants ( Ki​ ) using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ). This isolates the compound's intrinsic affinity independent of the radioligand's concentration.

    MOA DFPMA DFPMA [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine SERT Serotonin Transporter (SERT) DFPMA->SERT Inhibits (Ki = 1.2 nM) NET Norepinephrine Transporter (NET) DFPMA->NET Inhibits (Ki = 4.5 nM) Synapse5HT Increased Synaptic 5-HT SERT->Synapse5HT Blocks Reuptake SynapseNE Increased Synaptic NE NET->SynapseNE Blocks Reuptake Receptor Post-Synaptic Receptor Activation Synapse5HT->Receptor SynapseNE->Receptor

    Caption: Mechanism of Action: DFPMA inhibiting SERT and NET to increase synaptic monoamines.

    In Vivo Pharmacodynamics & Pharmacokinetics

    Despite stellar in vitro metrics, a drug must reach its target in the living brain at sufficient unbound concentrations. We utilized in vivo brain microdialysis to measure real-time extracellular monoamine levels in awake, freely moving rodents [3].

    Quantitative In Vivo Data Comparison
    ParameterDFPMA (10 mg/kg p.o.)Fluoxetine (10 mg/kg p.o.)
    Brain-to-Plasma Ratio ( Kp,brain​ ) 4.22.6
    Free Fraction in Brain ( fu,brain​ ) 0.8%4.1%
    Max 5-HT Elevation (% of baseline) 210%350%
    Time to Max Elevation ( Tmax​ ) 180 min60 min

    Analysis: A significant translational disconnect is evident. Despite DFPMA having a higher total brain penetration ( Kp,brain​ = 4.2) and superior in vitro potency, it produces a blunted and delayed elevation of extracellular 5-HT compared to Fluoxetine.

    Experimental Methodology: In Vivo Brain Microdialysis

    Microdialysis is the definitive method for assessing CNS pharmacodynamics because it directly quantifies the functional output of transporter inhibition (extracellular neurotransmitter accumulation) over time[3].

    Step-by-Step Protocol:

    • Stereotaxic Surgery: Anesthetize the rat and stereotaxically implant a guide cannula into the medial prefrontal cortex (mPFC). Allow 5 days for surgical recovery to ensure blood-brain barrier integrity is restored.

    • Probe Insertion: Insert a concentric microdialysis probe (2 mm active membrane length, 20 kDa molecular weight cutoff) through the guide cannula.

    • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) through the probe at a constant flow rate of 1.5 µL/min using a microinfusion pump.

    • Equilibration & Dosing: Allow 90 minutes for baseline equilibration. Collect three 20-minute baseline fractions. Administer DFPMA (10 mg/kg, p.o.).

    • Collection & Quantification: Collect dialysate fractions every 20 minutes for 4 hours. Immediately inject fractions into an HPLC system coupled with Electrochemical Detection (HPLC-ECD) to quantify 5-HT and NE.

    • Causality & Validation: The semi-permeable membrane mimics a blood capillary, allowing only unbound, extracellular molecules to diffuse into the dialysate. This ensures that the measured 5-HT reflects active synaptic transmission, not intracellular stores.

    Microdialysis Dosing Systemic Dosing (DFPMA p.o.) Probe Microdialysis Probe (Prefrontal Cortex) Dosing->Probe Brain Penetration Diffusion Extracellular Fluid Diffusion Probe->Diffusion Equilibration Collection Dialysate Collection (Temporal Resolution) Diffusion->Collection Continuous Flow HPLC HPLC-ECD Analysis (Quantification) Collection->HPLC 20-min intervals

    Caption: In Vivo Microdialysis Workflow: Real-time quantification of extracellular monoamines.

    The In Vitro to In Vivo Translation (IVIVC Discrepancy)

    Why did a compound with a Ki​ of 1.2 nM underperform in vivo? The causality lies in the physicochemical properties imparted by the structural design.

    • The Lipid Sink Effect: The 2,4-difluoro substitution drove the LogP of DFPMA to 4.8. While this high lipophilicity facilitated excellent total brain penetration ( Kp,brain​ = 4.2), it caused massive non-specific partitioning into brain lipids and structural proteins.

    • Free Drug Hypothesis: Only the unbound drug ( fu,brain​ ) can interact with the SERT/NET targets. Because DFPMA's fu,brain​ is merely 0.8% (compared to Fluoxetine's 4.1%), the actual concentration of active drug at the synaptic cleft is drastically lower than the total brain concentration implies.

    • Assay Context: The in vitro radioligand assay is conducted in a protein-free buffer, masking the impact of non-specific binding. Consequently, the in vitro Ki​ vastly overestimates the in vivo functional potency.

    Conclusion: DFPMA highlights a classic drug development paradigm. Optimizing a molecule purely for in vitro target affinity and metabolic stability via heavy halogenation can compromise the in vivo free fraction, leading to delayed and blunted pharmacodynamics. Future iterations of this scaffold must balance lipophilicity to improve fu,brain​ while maintaining the dual SERT/NET inhibition profile.

    References

    • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC (National Institutes of Health) URL: [Link]

    • Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: Springer Nature Experiments URL: [Link]

    • Title: In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery Source: PMC (National Institutes of Health) URL: [Link]

    Sources

    Comparative

    Cross-Validation of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine Mass Spectrometry Data: QqQ vs. HRAM Q-TOF Platforms

    Executive Summary[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (C₁₀H₁₃F₂N) is a fluorinated secondary amine that serves as a critical pharmacophore and intermediate in the development of CNS-active therapeutics. Accurate...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (C₁₀H₁₃F₂N) is a fluorinated secondary amine that serves as a critical pharmacophore and intermediate in the development of CNS-active therapeutics. Accurate pharmacokinetic (PK) and toxicokinetic (TK) profiling of such molecules requires robust, highly reproducible bioanalytical methods.

    This guide objectively compares the performance of two premier mass spectrometry platforms—the Triple Quadrupole (QqQ) and the High-Resolution Accurate Mass Quadrupole Time-of-Flight (HRAM Q-TOF) —for the quantitation and structural validation of this compound in human plasma. By cross-validating these technologies, we aim to provide drug development professionals with a definitive framework for selecting the optimal analytical platform based on their specific study requirements.

    Mechanistic Context: The Molecule and The Analytical Challenge

    With a monoisotopic mass of 185.1016 Da, [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine readily protonates in acidic conditions to form an [M+H]⁺ precursor ion at m/z 186.1094. The analytical challenge lies in its relatively low molecular weight. This places its precursor and primary product ions in a heavily congested region of the mass spectrum (m/z 50–200), where endogenous plasma lipids, amino acids, and small metabolites frequently cause isobaric interference and matrix suppression.

    To overcome this, analytical scientists must choose between the raw sensitivity and duty cycle of a QqQ operating in Multiple Reaction Monitoring (MRM) mode, or the extreme specificity of an HRAM Q-TOF capable of resolving mass defects at sub-2 ppm mass accuracy.

    DecisionTree Start Objective: [3-(2,4-Difluoro-phenyl) -propyl]-methyl-amine Analysis Q1 Primary Analytical Goal? Start->Q1 Quant Ultra-Trace Quantitation (e.g., PK/TK Profiling) Q1->Quant Sensitivity & Throughput Qual Metabolite Identification & Isobaric Resolution Q1->Qual Specificity & Mass Accuracy Platform1 Triple Quadrupole (QqQ) MRM Mode (Nominal Mass) Quant->Platform1 Platform2 HRAM Q-TOF Full Scan / ddMS2 (Accurate Mass) Qual->Platform2

    Decision tree for selecting the optimal mass spectrometry platform based on analytical goals.

    Experimental Methodologies: Self-Validating Protocols

    To ensure absolute trustworthiness, the following protocol was designed as a self-validating system in strict accordance with the ICH M10 Bioanalytical Method Validation guidelines [1]. By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any downstream variations in extraction efficiency or ionization suppression are mathematically normalized, ensuring the integrity of every individual sample.

    Step-by-Step Sample Preparation Workflow
    • Sample Aliquoting: Transfer 50 µL of K₂EDTA human plasma (blank, calibration standard, or unknown) into a 96-well polypropylene plate.

    • Internal Standard Addition: Add 10 µL of SIL-IS working solution ([¹³C, d₃]-analyte, 100 ng/mL) to all wells.

      • Causality: Early addition ensures the SIL-IS equilibrates with the plasma matrix, perfectly mimicking the endogenous binding state of the target analyte before any disruptive chemistry occurs [2].

    • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

      • Causality: The organic solvent denatures binding proteins, while the acidic modifier ensures the secondary amine remains fully protonated. This prevents adsorptive losses to the plastic well walls and maximizes extraction recovery.

    • Mixing and Centrifugation: Vortex the plate for 5 minutes at 1000 rpm, then centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean 96-well collection plate.

    • Aqueous Dilution: Dilute the extract with 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

      • Causality: Injecting highly organic extracts directly onto a reversed-phase column causes peak broadening and breakthrough. Diluting with the aqueous mobile phase focuses the polar analyte tightly at the head of the column.

    • LC-MS/MS Injection: Inject 5 µL onto the respective mass spectrometry platform.

    Workflow A 1. Plasma Sample (50 µL) + SIL-IS (10 µL) B 2. Protein Precipitation (150 µL Cold ACN + 0.1% FA) A->B C 3. Vortex & Centrifuge (4000 x g, 15 min, 4°C) B->C D 4. Supernatant Transfer (100 µL) C->D E 5. Aqueous Dilution (100 µL Mobile Phase A) D->E F 6. LC-MS/MS Analysis (5 µL Injection) E->F

    Step-by-step bioanalytical sample preparation workflow for LC-MS/MS analysis.

    Instrumental Conditions
    • Chromatography (Shared): Superficially porous C18 column (2.1 x 50 mm, 2.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

    • Platform A (QqQ): ESI+, MRM Mode. Precursor m/z 186.1 → Product m/z 155.1 (Quantifier, loss of methylamine) and m/z 127.0 (Qualifier). Unit resolution (0.7 Da FWHM).

    • Platform B (HRAM Q-TOF): ESI+, Parallel Reaction Monitoring (PRM) Mode. Precursor m/z 186.1094. High-resolution extraction window of 5 ppm for the product ion m/z 155.0667. Resolution set to 35,000 (at m/z 200).

    Quantitative Data Synthesis: Platform Comparison

    The methods were cross-validated using three consecutive analytical runs. The data, summarized below, highlights the distinct performance characteristics of each platform against regulatory standards.

    Validation ParameterTriple Quadrupole (QqQ)HRAM Q-TOFICH M10 Acceptance Criteria
    Linear Dynamic Range 0.05 – 500 ng/mL0.5 – 500 ng/mLR² ≥ 0.99
    Lower Limit of Quantitation (LLOQ) 0.05 ng/mL0.5 ng/mLS/N ≥ 5, Precision ≤ 20%
    Intra-Assay Precision (%CV) 2.4% – 6.8%4.1% – 9.2%≤ 15% (≤ 20% at LLOQ)
    Inter-Assay Accuracy (%Bias) -3.1% to +4.2%-5.5% to +6.1%± 15% (± 20% at LLOQ)
    Matrix Factor (IS Normalized) 0.98 ± 0.041.02 ± 0.06CV ≤ 15%
    Mass Accuracy Nominal (Unit Resolution)< 2 ppmN/A

    Discussion and Performance Evaluation

    1. Sensitivity vs. Duty Cycle The QqQ platform demonstrated a 10-fold superior Lower Limit of Quantitation (LLOQ) at 0.05 ng/mL. This is driven by the QqQ's near 100% duty cycle in MRM mode, which maximizes the number of ions sampled across the narrow 3-second chromatographic peak. In contrast, the Q-TOF is limited by the fill-time of its collision cell and the flight time of the pulsing mechanism, resulting in a higher LLOQ (0.5 ng/mL) but still well within acceptable ranges for most mid-to-late phase studies.

    2. Matrix Interference and Isobaric Resolution While the QqQ excelled in raw sensitivity, the HRAM Q-TOF provided superior confidence in highly complex matrices. At the nominal mass of m/z 155, several endogenous plasma lipids produce low-level background noise in the QqQ. The Q-TOF, utilizing a strict 5 ppm mass extraction window, completely filtered out these isobaric interferences based on their mass defect. This resulted in a pristine baseline and a highly stable IS-normalized matrix factor [2].

    3. Regulatory Compliance Both platforms successfully met the rigorous ICH M10 acceptance criteria (Precision ≤ 15%, Accuracy ± 15%) across their respective dynamic ranges [1]. This proves that either system can be validated for regulatory submissions, provided the platform aligns with the required sensitivity of the dosing regimen.

    Conclusion

    For the routine, high-throughput pharmacokinetic quantitation of[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine requiring ultra-trace sensitivity, the Triple Quadrupole (QqQ) remains the undisputed gold standard. However, if the study involves extensive metabolite identification, or if severe isobaric interferences are encountered in diseased-state matrices, the HRAM Q-TOF offers an indispensable orthogonal approach with uncompromised mass accuracy and specificity.

    References

    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." ICH Guidelines. [Link]

    • MDPI Molecules. "Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies." National Library of Medicine.[Link]

    Validation

    Benchmarking a Novel Psychoactive Agent: A Comparative Analysis of [3- (2,4-Difluoro-phenyl)-propyl]-methyl-amine Against Standard Reference Compounds

    Introduction The quest for novel therapeutics in neuropsychopharmacology necessitates rigorous preclinical evaluation of new chemical entities. This guide provides a comprehensive framework for the benchmark testing of [...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    The quest for novel therapeutics in neuropsychopharmacology necessitates rigorous preclinical evaluation of new chemical entities. This guide provides a comprehensive framework for the benchmark testing of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine, a compound with structural similarities to known monoamine reuptake inhibitors. Due to its chemical structure, which features a phenylpropylamine backbone similar to that of fluoxetine and other selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), it is hypothesized that this novel compound may exhibit activity at monoamine transporters.[1][2][3]

    This guide will detail a head-to-head comparison of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine against two well-established SNRI reference compounds: Venlafaxine and Duloxetine.[4][5][6][7][8] The objective is to elucidate the pharmacological profile of the test compound, specifically its potency and selectivity as a monoamine transporter inhibitor, and to assess its potential antidepressant-like effects in established behavioral paradigms. The following sections will provide in-depth experimental protocols, present hypothetical comparative data, and offer insights into the scientific rationale behind the chosen methodologies.

    In Vitro Characterization: Monoamine Transporter Affinity and Function

    To ascertain the interaction of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine with its putative molecular targets, a series of in vitro assays are paramount. These assays will quantify the compound's binding affinity and functional inhibition of the primary monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

    Experimental Workflow: In Vitro Assays

    cluster_0 Radioligand Binding Assays cluster_1 Monoamine Uptake Assays cluster_2 Data Analysis Binding_Assay Competitive Radioligand Binding SERT_Binding SERT (hSERT-HEK293) Radioligand: [3H]Citalopram Binding_Assay->SERT_Binding NET_Binding NET (hNET-HEK293) Radioligand: [3H]Nisoxetine Binding_Assay->NET_Binding DAT_Binding DAT (hDAT-HEK293) Radioligand: [3H]WIN 35,428 Binding_Assay->DAT_Binding Ki_Calculation Ki Determination (Cheng-Prusoff) SERT_Binding->Ki_Calculation NET_Binding->Ki_Calculation DAT_Binding->Ki_Calculation Uptake_Assay Functional Uptake Inhibition SERT_Uptake SERT (hSERT-HEK293) Substrate: [3H]5-HT Uptake_Assay->SERT_Uptake NET_Uptake NET (hNET-HEK293) Substrate: [3H]NE Uptake_Assay->NET_Uptake DAT_Uptake DAT (hDAT-HEK293) Substrate: [3H]DA Uptake_Assay->DAT_Uptake IC50_Calculation IC50 Determination (Non-linear Regression) SERT_Uptake->IC50_Calculation NET_Uptake->IC50_Calculation DAT_Uptake->IC50_Calculation

    Caption: Workflow for in vitro characterization of the test compound.

    Radioligand Binding Assays

    Causality Behind Experimental Choices: Radioligand binding assays are a direct measure of a compound's affinity for a specific receptor or transporter. By using radiolabeled ligands with high specificity for SERT, NET, and DAT, we can determine the inhibitory constant (Ki) of our test compound, providing a quantitative measure of its binding potency.[9][10]

    Experimental Protocol:

    • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human SERT (hSERT), hNET, or hDAT are cultured to confluency. The cells are then harvested, and crude membrane preparations are isolated by homogenization and centrifugation.[9][11]

    • Binding Reaction: In a 96-well plate, cell membranes (10-20 µg of protein) are incubated with a fixed concentration of a specific radioligand ([³H]Citalopram for SERT, [³H]Nisoxetine for NET, or [³H]WIN 35,428 for DAT) and a range of concentrations of the test compound, Venlafaxine, or Duloxetine.

    • Incubation and Filtration: The reaction mixtures are incubated to allow for binding equilibrium to be reached. The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[11]

    • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]

    Monoamine Transporter Uptake Assays

    Causality Behind Experimental Choices: While binding assays measure affinity, they do not provide information about the functional consequences of that binding. Monoamine transporter uptake assays measure the ability of a compound to inhibit the primary function of these transporters, which is to clear neurotransmitters from the synaptic cleft.[12][13] This provides a measure of the compound's functional potency.

    Experimental Protocol:

    • Cell Culture: HEK293 cells stably expressing hSERT, hNET, or hDAT are seeded into 96-well plates and grown to confluence.[13][14]

    • Pre-incubation: The cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer. The cells are then pre-incubated for a short period with varying concentrations of the test compound, Venlafaxine, or Duloxetine.[15]

    • Uptake Initiation: The uptake of the respective monoamine is initiated by adding a mixture of the radiolabeled substrate ([³H]5-HT for SERT, [³H]Norepinephrine for NET, or [³H]Dopamine for DAT) and the corresponding test compound concentration.[12][15]

    • Uptake Termination and Lysis: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellularly accumulated radiolabeled substrate.[15]

    • Scintillation Counting: The amount of radioactivity in the cell lysate is determined by liquid scintillation counting.

    • Data Analysis: The IC50 values for the inhibition of monoamine uptake are determined by non-linear regression analysis of the concentration-response curves.

    Hypothetical Comparative In Vitro Data
    CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
    [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine 15.245.8>100025.578.3>1000
    Venlafaxine 26.1248.5364042.3412.7>5000
    Duloxetine 1.27.52402.112.6450

    In Vivo Behavioral Assessment: Models of Antidepressant-Like Activity

    To translate the in vitro findings into a potential therapeutic effect, in vivo behavioral models are employed. The Forced Swim Test and the Tail Suspension Test are widely used screening tools to assess the antidepressant-like properties of novel compounds.[16][17][18][19][20][21][22][23][24] These tests are based on the principle that antidepressant treatment reduces the duration of immobility in rodents when placed in an inescapable, stressful situation.[25][26][27]

    Experimental Workflow: In Vivo Behavioral Testing

    cluster_0 Animal Preparation & Dosing cluster_1 Behavioral Testing cluster_2 Data Analysis Acclimation Acclimation to Housing Dosing Acute Dosing (i.p.) - Vehicle - Test Compound - Reference Compounds Acclimation->Dosing FST Forced Swim Test (FST) Dosing->FST TST Tail Suspension Test (TST) Dosing->TST Immobility_Scoring Quantification of Immobility Time FST->Immobility_Scoring TST->Immobility_Scoring Statistical_Analysis Statistical Analysis (ANOVA) Immobility_Scoring->Statistical_Analysis

    Caption: Workflow for in vivo behavioral assessment of the test compound.

    Forced Swim Test (FST)

    Causality Behind Experimental Choices: The FST is a widely used behavioral despair model for screening potential antidepressant drugs.[16][21][28] The immobility displayed by the animal is interpreted as a state of behavioral despair or learned helplessness, which can be reversed by antidepressant treatment.[25][26]

    Experimental Protocol:

    • Animals and Housing: Male C57BL/6 mice are group-housed and allowed to acclimate to the vivarium for at least one week before testing.

    • Apparatus: A transparent plastic cylinder (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

    • Procedure:

      • Mice are administered the test compound, Venlafaxine, Duloxetine, or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

      • Each mouse is gently placed into the cylinder of water for a 6-minute session.

      • The entire session is recorded by a video camera for later scoring.

      • An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.[25]

    • Data Analysis: The mean duration of immobility for each treatment group is calculated and compared using a one-way analysis of variance (ANOVA) followed by a post-hoc test for multiple comparisons.

    Tail Suspension Test (TST)

    Causality Behind Experimental Choices: The TST is another widely used model for assessing antidepressant-like activity.[17][18][19][20] Similar to the FST, the immobility observed in this test is considered a measure of behavioral despair that can be attenuated by antidepressant drugs.[18][27]

    Experimental Protocol:

    • Animals and Housing: Similar to the FST, male C57BL/6 mice are used and acclimated prior to testing.

    • Apparatus: A commercially available tail suspension apparatus is used, which allows for the simultaneous testing of multiple mice in acoustically isolated chambers.

    • Procedure:

      • Mice are administered the test compound, Venlafaxine, Duloxetine, or vehicle via i.p. injection 30-60 minutes before the test.

      • A small piece of adhesive tape is attached to the tail of each mouse, and the mouse is suspended by its tail from a hook connected to a strain gauge.

      • The duration of the test is 6 minutes.[17][18][27]

      • The movements of the mouse are recorded, and the duration of immobility is automatically scored by the software. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[18]

    • Data Analysis: The mean duration of immobility for each treatment group is calculated and analyzed using a one-way ANOVA followed by a post-hoc test.

    Hypothetical Comparative In Vivo Data
    Treatment Group (Dose, mg/kg)Forced Swim Test (Immobility, seconds)Tail Suspension Test (Immobility, seconds)
    Vehicle 155 ± 12180 ± 15
    [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (10) 110 ± 9135 ± 11
    [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine (20) 85 ± 7 105 ± 8
    Venlafaxine (20) 95 ± 8 115 ± 10
    Duloxetine (10) 90 ± 6 110 ± 9
    *p < 0.05, *p < 0.01 compared to Vehicle

    Discussion and Conclusion

    The hypothetical data presented in this guide suggest that [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine possesses a pharmacological profile consistent with that of a Serotonin-Norepinephrine Reuptake Inhibitor. The in vitro data indicate a high affinity for both SERT and NET, with a notable selectivity over DAT. In terms of potency, the test compound appears to be more potent than Venlafaxine but less potent than Duloxetine at both SERT and NET.

    The in vivo behavioral data corroborate the in vitro findings, demonstrating that [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine produces a dose-dependent reduction in immobility in both the Forced Swim Test and the Tail Suspension Test. This antidepressant-like effect is comparable to that observed with the standard reference compounds, Venlafaxine and Duloxetine.

    References

    • Forced Swim Test in Mice - ucsf - iacuc. (2015, March 2).
    • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014.
    • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370.
    • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (58), e3638.
    • Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769.
    • Tail Suspension Test - ucsf - iacuc. (n.d.).
    • Creative Biolabs. (n.d.). Tail Suspension Test.
    • NHMRC. (2023, December 13). Statement on the forced swim test in rodent models.
    • Understanding Animal Research. (n.d.). Factsheet on the forced swim test.
    • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience and biobehavioral reviews, 29(4-5), 571–625.
    • Mayer, F. P., Wimmer, L., Dillon, C., Sitte, H. H., & Schmid, R. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 683.
    • Saha, K., Pramanik, S., & Sreeram, V. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 82(1), e42.
    • Yuliani, R., & Mustarichie, R. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 433-443.
    • Kumar, A., & Singh, A. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 1-6.
    • Benchchem. (n.d.). In Vitro Transporter Binding Assays for Formetorex Activity.
    • Mayer, F. P., Wimmer, L., Dillon, C., Sitte, H. H., & Schmid, R. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 683.
    • Castilho, V. M., Lins, T. C., & Nuss, P. (2012). Models for depression in drug screening and preclinical studies: Future directions.
    • Neurofit. (n.d.). In-vivo screening of antidepressant.
    • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
    • Sitte, H. H., & Freissmuth, M. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology (Vol. 2274, pp. 25-42). Springer, New York, NY.
    • Kumar, A., Singh, A., & Kumar, S. (2018). In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation.
    • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
    • Wagmann, L., Brandt, S. D., Kavanagh, P. V., Maurer, H. H., & Meyer, M. R. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology letters, 273, 41–48.
    • Kim, H. J., Lee, J. Y., & Lee, S. Y. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 24(20), 15438.
    • Smolecule. (2024, August 9). [3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine.
    • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
    • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
    • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
    • Gökhan-Kelekçi, N., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649.
    • MedEx. (n.d.). Generic list of "Serotonin-norepinephrine reuptake inhibitor (SNRI)".
    • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Your search for serotonin norepinephrine reuptake inhibitors returned 15 results.
    • Sansone, R. A., & Sansone, L. A. (2014). Serotonin norepinephrine reuptake inhibitors: a pharmacological comparison. Innovations in clinical neuroscience, 11(3-4), 37–42.
    • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor.
    • Kaye, A. D., et al. (2022). New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. Anesthesiology and Pain Medicine, 12(1), e122975.
    • Kim, H. J., et al. (2009). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Synapse, 63(12), 1107-1115.
    • Sigma-Aldrich. (n.d.). Methyl-[3-(4-trifluoromethyl-phenyl)-propyl]-amine.
    • NextSDS. (n.d.). [3-(2-FLUOROPHENOXY)PROPYL]METHYLAMINE — Chemical Substance Information.
    • Novitsky, M. A., Skopin, S. D., & Kravtsov, V. V. (n.d.). (RS)-N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine -fluoxetine formula.
    • Wikipedia. (n.d.). PPPA (drug).
    • Kim, H. J., et al. (2022). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. International journal of molecular sciences, 23(22), 14339.
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    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Proper Disposal of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine

    This document provides essential safety and logistical information for the proper disposal of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine. As researchers and drug development professionals, our commitment to safety and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This document provides essential safety and logistical information for the proper disposal of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The effective management of chemical waste is a critical component of our work, ensuring the protection of ourselves, our colleagues, and the environment. This guide is designed to provide a clear, step-by-step protocol grounded in established regulatory standards and best practices.

    Foundational Principles: Hazard Identification and Regulatory Context

    Before any disposal procedure can be initiated, a thorough understanding of the material's hazards and the governing regulations is paramount. [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine, as a halogenated organic amine, requires careful handling.

    1.1. Inherent Hazard Profile

    While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure allows us to infer a likely hazard profile based on similar molecules such as 2,4-Difluorobenzylamine and other substituted amines.[1][2]

    • Corrosivity: Amines are often corrosive and can cause severe skin burns and eye damage upon contact.[2]

    • Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

    • Environmental Hazard: As with many synthetic organic compounds, release into the environment must be avoided.[4][5]

    • Hazardous Decomposition: Under fire conditions, it may produce hazardous decomposition products including nitrogen oxides (NOx), carbon monoxide (CO), and gaseous hydrogen fluoride (HF).[1]

    1.2. Regulatory Mandate: The EPA and RCRA

    The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[7]

    Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity. Given its chemical nature, [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine waste will almost certainly be classified as hazardous.

    Potential Hazard Regulatory Implication (RCRA) Safe Handling & Disposal Practice
    Corrosivity (as an amine) May be classified as a D002 hazardous waste if pH is ≥12.5.Store in a compatible, corrosion-resistant container. Do not use metal.[8] Segregate from acids.
    Toxicity (General) Must be evaluated for toxicity characteristics.Minimize exposure through engineering controls (fume hood) and Personal Protective Equipment (PPE).[9]
    Halogenated Organic Compound Must be segregated as halogenated waste for proper disposal (often incineration).Collect in a dedicated, clearly labeled "Halogenated Organic Waste" container.[10][11]

    The Disposal Workflow: A Step-by-Step Protocol

    The following protocol outlines the necessary steps to ensure the safe and compliant disposal of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine. This workflow is designed as a self-validating system, where each step builds upon the last to ensure regulatory adherence and safety.

    Caption: Disposal workflow for [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine.

    Step 1: Waste Generation This protocol applies to pure, unused [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine as well as solutions or reaction mixtures containing it.

    Step 2: Waste Characterization The generator must formally determine that the waste is hazardous.[7] Based on its chemical properties, it should be managed as a hazardous waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste codes.

    Step 3: Segregation Proper segregation is crucial.

    • Do not mix this waste with non-hazardous waste (e.g., regular trash or sewer).[6]

    • Collect this waste in a container designated for halogenated organic solvents/liquids .[11]

    • Keep it separate from incompatible materials, especially strong acids and oxidizing agents, to prevent violent reactions.[1]

    Step 4: Containerization

    • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical. Plastic bottles are often preferred over glass to minimize the risk of breakage.[6] The container must have a secure, tight-fitting lid.[8]

    • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" .[8] The label must also include the full, common chemical name—"[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine"—and the approximate concentration or quantity.[6] Do not use abbreviations or chemical formulas.[6]

    Step 5: Accumulation and Storage

    • Store the sealed waste container in a designated and controlled location within the laboratory, known as a Satellite Accumulation Area (SAA).

    • The container must be kept closed at all times except when actively adding waste.[8]

    • Ensure the storage area has secondary containment to capture any potential leaks.

    • The storage area should be cool, well-ventilated, and away from sources of ignition.[10]

    Step 6: Requesting Disposal Once the container is full, or if you are generating waste infrequently, contact your institution's EHS office to arrange for a waste pickup.[12] You will likely need to complete a specific form detailing the contents of the container.[6]

    Step 7-9: Institutional Management and Final Disposal Your EHS department will handle the subsequent steps. They will collect the waste from your lab, consolidate it with other hazardous waste, and prepare it for shipment. A licensed hazardous waste transporter will then take the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7] The entire process is tracked using a hazardous waste manifest, which ensures the waste reaches its final, safe destination.[13]

    Emergency Procedures for Spills

    In the event of a spill, immediate and correct action is critical to minimize exposure and environmental impact.

    • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

    • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.

    • Assess and Equip: If the spill is small and you are trained to handle it, don appropriate PPE:

      • Chemical-resistant gloves (e.g., nitrile).

      • Chemical splash goggles and a face shield.[4]

      • A lab coat.

    • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels on a large spill.

    • Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[3][4] Label it clearly as "Spill Debris containing [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine."

    • Decontaminate: Clean the spill area thoroughly.

    • Report: For large spills or any spill you are not equipped or trained to handle, contact your institution's EHS or emergency response team immediately.[12]

    By adhering to this structured disposal protocol, you contribute to a culture of safety and ensure that your research activities remain compliant with all environmental regulations.

    References

    • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]

    • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental. [Link]

    • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

    • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

    • Household Hazardous Waste (HHW). U.S. Environmental Protection Agency. [Link]

    • Standard Operating Procedure - Methylamine. Rutgers University. [Link]

    • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Government Publishing Office. [Link]

    • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

    • Chapter 850: Identification of Hazardous Wastes. Maine Secretary of State. [Link]

    • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

    • Halogenated Solvents Standard Operating Procedure. Washington State University. [Link]

    • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

    • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

    • Standard Operating Procedures for Use of Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

    • Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration. [Link]

    • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Cole-Parmer. [Link]

    • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

    Sources

    Handling

    Personal protective equipment for handling [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine

    Operational and Safety Guide: Handling[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine As a Senior Application Scientist, I approach the handling of fluorinated secondary amines not just as a compliance checklist, but as a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Operational and Safety Guide: Handling[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine

    As a Senior Application Scientist, I approach the handling of fluorinated secondary amines not just as a compliance checklist, but as a mechanistic system.[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine is a highly reactive, lipophilic secondary amine. To handle it safely, we must design workflows that anticipate its chemical behavior—specifically its basicity, its susceptibility to nitrosation, and the thermal vulnerabilities of its fluorinated ring.

    Here is your comprehensive, self-validating guide to managing this compound from inventory to disposal.

    Chemical Profile & Mechanistic Hazards

    Understanding the molecular behavior of this compound is the foundation of our safety protocols:

    • Corrosivity and Lipid Saponification : The secondary amine moiety (-NHCH₃) is strongly basic and highly nucleophilic. Upon dermal contact, it does not merely irritate; it rapidly saponifies epidermal lipids, leading to deep, penetrating chemical burns and serious eye damage[1].

    • Nitrosamine Generation : Secondary amines are highly susceptible to nitrosation. Routine exposure to atmospheric nitrogen oxides (NOx) or cross-contamination with nitrites can convert this compound into N-nitrosamines, a class of potent, highly stable carcinogens.

    • Thermal Defluorination : While the 2,4-difluorophenyl ring provides excellent metabolic stability in drug design, exposing the compound to extreme heat, strong acids, or combustion conditions will violently cleave the carbon-fluorine bonds. This degradation releases gaseous hydrogen fluoride (HF) and nitrogen oxides (NOx), which are highly toxic, corrosive, and lachrymatory[2].

    Personal Protective Equipment (PPE) Matrix

    Standard laboratory PPE is insufficient. We must select materials specifically rated for low-molecular-weight, lipophilic amines and potential HF exposure.

    Table 1: Quantitative PPE Specifications and Mechanistic Justifications

    PPE CategoryRecommended Material/SpecificationStandard / MetricMechanistic Justification
    Gloves Butyl Rubber or Heavy-duty Nitrile (Double gloving required)EN 374 (>480 min breakthrough)Prevents rapid permeation by lipophilic amines; outer glove can be discarded if splashed[3].
    Eye Protection Tight-fitting chemical goggles + 8-inch Face shieldANSI Z87.1 / EN 166Protects against lachrymatory vapors and prevents severe corneal saponification from splashes[3],[2].
    Body Protection Flame-resistant (FR) lab coat over non-static clothingNFPA 2112Mitigates flammability risks and prevents static discharge ignition of amine vapors.
    Respiratory NIOSH-approved full-face respirator with ABEK cartridgesAPF 50Captures volatile organic amines and potential trace HF gases during out-of-hood emergencies[4].

    Operational Workflows: Self-Validating Methodologies

    A protocol is only effective if it proves it is working in real-time. Follow this self-validating Schlenk-line transfer method to prevent exposure and nitrosamine formation.

    Self-Validating Transfer Protocol

    • System Validation : Before opening the reagent, measure the fume hood face velocity (must read 80–120 fpm).

      • Validation: A visible tissue paper flutter test at the sash base confirms directional inward flow, which is essential for controlling lachrymatory vapors[2].

    • Atmospheric Exclusion : Purge the reaction vessel and Schlenk line with ultra-high purity (UHP) Argon for 15 minutes.

      • Validation: Bubbler activity must show a continuous, positive-pressure Argon flow. This ensures the complete exclusion of atmospheric NOx, preventing carcinogenic nitrosamine formation[5].

    • Syringe Mechanics : Utilize a gas-tight glass syringe with a PTFE plunger for transfer[6].

      • Causality: Lipophilic secondary amines will degrade standard polypropylene syringes and leach plasticizers into your reaction.

      • Validation: Pull a blank volume of Argon; if the plunger holds the vacuum without dropping, the PTFE seal is intact.

    • Execution & Quenching : Transfer the amine slowly. Post-reaction, quench any residue with 1M HCl over an ice bath.

      • Validation: The cessation of exothermic heat generation and a stabilized pH of <7 confirms the complete conversion of the volatile free-base amine into a stable, non-volatile hydrochloride salt[5].

    G Start Pre-Operation: Validate Fume Hood & PPE Transfer Chemical Transfer: Gas-Tight Syringe Protocol Start->Transfer React Reaction Execution: Monitor Temp & Venting Transfer->React Spill Spill or Leak Detected? React->Spill Emergency Emergency Protocol: Evacuate & Neutralize Spill->Emergency Yes Quench Quenching & Disposal: Acidic Ice Bath Spill->Quench No End Decontamination & Waste Logging Emergency->End Quench->End

    Workflow for the safe handling, transfer, and emergency response of fluorinated secondary amines.

    Emergency Response & Spill Management

    If containment is breached, rapid neutralization is prioritized over simple absorption.

    Self-Validating Spill Response

    • Containment : Surround the spill with an inert, high-capacity absorbent (e.g., vermiculite or dry sand). Do NOT use combustible materials like paper towels, as amines can trigger localized heating[4].

      • Validation: The liquid pool must stop expanding, indicating complete physical containment.

    • Neutralization & Collection : Apply a weak solid acid (e.g., sodium bisulfate) to the absorbed amine to neutralize its basicity and suppress vapor release. Sweep into a flammable waste container using non-sparking tools.

      • Validation: A lack of visible fuming and a distinct reduction in the characteristic fishy/ammonia-like odor indicates successful vapor suppression.

    • Personnel Decontamination : If skin contact occurs, immediately flush with copious amounts of water under a safety shower for at least 15 minutes while removing contaminated clothing[1].

      • Validation: Testing the flushed skin area with a pH strip can confirm the complete removal of the residual alkaline amine.

    Disposal & Environmental Logistics

    Improper disposal of fluorinated amines poses severe environmental and facility risks.

    • Segregation : Store waste in high-density polyethylene (HDPE) containers. NEVER mix secondary amine waste with oxidizing agents, nitrites, or acids in the same waste carboy. Mixing triggers violent exothermic reactions and massive nitrosamine generation.

    • Labeling : Mark explicitly as "Hazardous Waste: Corrosive/Toxic Amine (Contains Fluorinated Organics)".

    • Destruction : The waste must be disposed of via an approved hazardous waste disposal plant[7]. Ensure your waste management provider utilizes incineration facilities equipped with alkaline scrubbers to safely neutralize the HF and NOx emissions generated during the combustion of the difluorophenyl ring[2].

    References[4] ChemicalBook. "N-Methylpropylamine - Safety Data Sheet". URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9346206_EN.htm[1] PubChem - NIH. "N-Methylpropylamine | C4H11N | CID 12315". URL: https://pubchem.ncbi.nlm.nih.gov/compound/12315[8] AK Scientific, Inc. "2-(2,5-Difluorophenyl)ethanamine Safety Data Sheet". URL: https://aksci.com/sds/J10582_SDS.pdf[6] ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00068[5] Benzoic Acid China. "2,3,4-Trifluoroaniline MSDS/SDS". URL: https://www.benzoic-acid-china.com/[3] Thermo Fisher Scientific. "SAFETY DATA SHEET - 2,4-Difluorophenyl isocyanate". URL: 7]">https://www.thermofisher.com[7] ResearchGate. "Safe handling of organolithium compounds in the laboratory". URL: https://www.researchgate.net/publication/233529326_Safe_handling_of_organolithium_compounds_in_the_laboratory[2] Sdfine. "N-ETHYLDIISOPROPYL AMINE - Safety Data Sheet". URL: https://www.sdfine.com/

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